NCT-503
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4S/c1-14-11-15(2)24-18(12-14)25-19(28)27-9-7-26(8-10-27)13-16-3-5-17(6-4-16)20(21,22)23/h3-6,11-12H,7-10,13H2,1-2H3,(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNSZIQUFLWRLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Multifaceted Function of NCT-503: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of NCT-503, a small molecule inhibitor primarily targeting the metabolic enzyme phosphoglycerate dehydrogenase (PHGDH). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its mechanism of action, cellular effects, and potential therapeutic applications, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Function: Inhibition of De Novo Serine Synthesis
This compound is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2][3][4][5] By inhibiting PHGDH, this compound effectively blocks the conversion of the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis. This targeted inhibition has profound effects on cancer cells that exhibit a dependency on this pathway for proliferation and survival.
Mechanism of Inhibition
Competition studies have revealed that this compound acts as a non-competitive inhibitor with respect to both the substrate 3-PG and the cofactor NAD+. This mode of inhibition suggests that this compound binds to an allosteric site on the PHGDH enzyme, rather than the active site, inducing a conformational change that reduces its catalytic efficiency.
Quantitative Inhibition Data
| Parameter | Value | Target | Notes |
| IC50 | 2.5 µM | PHGDH | In vitro enzyme activity assay. |
| EC50 | 2.3 µM | Serine Flux Inhibition | Measured as a decrease in serine flux in human MDA-MB-468 cells. |
| EC50 | 8 µM | Cytotoxicity | Against human MDA-MB-468 cells (PHGDH-dependent). |
| EC50 | 8–16 μM | Cytotoxicity | In various PHGDH-dependent cell lines. |
On-Target Cellular and In Vivo Effects
The primary consequence of PHGDH inhibition by this compound is the depletion of intracellular serine pools derived from glucose. This leads to a cascade of downstream effects, particularly in cancer cells that overexpress PHGDH.
Key On-Target Effects:
-
Induction of a Futile SHMT1-Dependent Cycle: this compound treatment triggers a wasteful cycle where serine is synthesized from glycine (B1666218) by the enzyme SHMT1, which simultaneously depletes the cell of one-carbon units necessary for nucleotide synthesis.
-
Nucleotide Depletion and Cell Cycle Arrest: The depletion of one-carbon units leads to a defect in the synthesis of purines and thymidylate, resulting in cell cycle arrest, primarily at the G1/S phase.
-
Selective Cytotoxicity: this compound demonstrates selective toxicity towards cancer cell lines that are dependent on the de novo serine synthesis pathway, while having minimal effect on PHGDH-independent cells.
-
Tumor Growth Inhibition In Vivo: In preclinical xenograft models using PHGDH-dependent cancer cells (e.g., MDA-MB-468), this compound treatment has been shown to reduce tumor growth and weight.
dot
Caption: On-Target Mechanism of this compound Action.
Off-Target Effect: Rerouting of Glucose-Derived Carbons
Recent research has uncovered a significant off-target effect of this compound. Independent of its inhibitory action on PHGDH, this compound treatment reroutes glucose-derived carbons into the Tricarboxylic Acid (TCA) cycle. This effect is observed even in cells with low or no PHGDH expression.
Key Off-Target Effects:
-
Reduced Glucose-Derived Citrate (B86180) Synthesis: Treatment with this compound leads to a strong reduction in the synthesis of citrate from glucose-derived pyruvate (B1213749).
-
Enhanced Pyruvate Carboxylase Activity: It is proposed that this compound enhances the activity of the pyruvate carboxylase pathway, providing an alternative route for glucose-derived carbons to enter the TCA cycle.
-
No Direct Effect on Citrate Synthase: The activity and thermal stability of citrate synthase are not directly altered by this compound, indicating an indirect mechanism for the observed metabolic shift.
dot
Caption: Off-Target Metabolic Rerouting by this compound.
Experimental Protocols
In Vitro PHGDH Inhibition Assay
Objective: To determine the IC50 value of this compound against PHGDH.
Materials:
-
Recombinant human PHGDH enzyme
-
PHGDH assay buffer: 50 mM TEA (triethanolamine) pH 8.0, 10 mM MgCl2, 0.05% BSA, and 0.01% Tween-20.
-
Diaphorase
-
NAD+
-
3-Phosphoglycerate (3-PG)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a PHGDH enzyme solution in the assay buffer containing 20 nM PHGDH and 0.2 mg/mL diaphorase.
-
Add serial dilutions of this compound to the wells of a 96-well plate.
-
Add the PHGDH enzyme solution to each well.
-
Initiate the reaction by adding a substrate mixture containing 3-PG and NAD+.
-
Incubate the plate at room temperature for a specified time.
-
Add resazurin to each well and measure the fluorescence to determine the rate of NADH production.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value by non-linear regression analysis.
Cellular Proliferation Assay
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, Kelly, SH-EP, SK-N-AS)
-
Complete cell culture medium
-
This compound
-
Inactive this compound (as a control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, XTT)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or the inactive control compound (e.g., 10 µM).
-
Incubate the cells for a specified period (e.g., 96 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a microplate reader.
-
Normalize the results to the vehicle-treated control and calculate the EC50 value.
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD.SCID or nude mice)
-
PHGDH-dependent (e.g., MDA-MB-468) and -independent (e.g., MDA-MB-231) cancer cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 5% ethanol, 35% PEG 300, and 60% of an aqueous 30% hydroxypropyl-β-cyclodextrin solution)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flanks of the mice.
-
Allow tumors to reach a palpable size.
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 40 mg/kg daily) or vehicle via intraperitoneal injection.
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
dot
Caption: Experimental Workflow for this compound Characterization.
Pharmacokinetics and ADME
This compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Following intraperitoneal administration, it demonstrates good exposure, with a plasma half-life of approximately 2.5 hours and a maximum concentration (Cmax) of around 20 µM. The compound also shows significant partitioning into the liver and brain.
Conclusion
This compound is a valuable research tool for studying the role of the de novo serine synthesis pathway in cancer and other diseases. Its well-characterized on-target inhibition of PHGDH, coupled with a more recently discovered off-target effect on central carbon metabolism, makes it a complex but powerful modulator of cellular metabolism. The data and protocols presented in this guide provide a solid foundation for researchers to design and interpret experiments utilizing this compound, ultimately contributing to a deeper understanding of its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | Dehydrogenase | CAS 1916571-90-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
NCT-503: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Phosphoglycerate Dehydrogenase Inhibitor NCT-503, its Mechanism of Action, Experimental Evaluation, and Therapeutic Potential.
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling unabated cell growth and proliferation. One critical pathway often upregulated in various malignancies is the de novo serine biosynthesis pathway. Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in this pathway, diverting the glycolytic intermediate 3-phosphoglycerate (B1209933) towards serine production. Elevated PHGDH expression has been correlated with poor prognosis in several cancers, including breast cancer, melanoma, and glioma, making it an attractive therapeutic target. This compound is a potent and selective small-molecule inhibitor of PHGDH that has emerged as a critical tool for studying the role of the serine biosynthesis pathway in cancer and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and a discussion of its on- and off-target effects.
Mechanism of Action
This compound is a non-competitive inhibitor of PHGDH with respect to both its substrate, 3-phosphoglycerate (3-PG), and its cofactor, NAD+. By binding to PHGDH, this compound effectively blocks the production of 3-phosphohydroxypyruvate, the initial step in the serine biosynthesis pathway. This leads to a depletion of downstream metabolites, including L-serine and glycine, which are crucial for the synthesis of proteins, nucleotides, and lipids. The inhibition of this pathway ultimately results in cell cycle arrest and reduced cancer cell proliferation, particularly in cells that are dependent on de novo serine synthesis.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| IC50 (PHGDH enzyme) | 2.5 µM | Cell-free enzymatic assay | [1][2] |
| EC50 (Serine Flux) | 2.3 µM | Human MDA-MB-468 cells | [1] |
| EC50 (Cell Viability) | 8 µM | Human MDA-MB-468 cells | |
| EC50 (Cell Viability) | 8-16 µM | PHGDH-dependent cell lines | |
| EC50 (Cell Viability) | 20.2 ± 2.8 µM | MDA-MB-468 cells (48h exposure) | |
| EC50 (Cell Viability) | 76.6 ± 3.2 µM | MDA-MB-231 cells (48h exposure) | |
| EC50 (Cell Viability) | 93.4 ± 14.0 µM | Hs 578T cells (48h exposure) |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Cmax (plasma) | ~20 µM | 30 mg/kg, intraperitoneal | |
| Half-life (t1/2) | 2.5 hours | 30 mg/kg, intraperitoneal | |
| AUClast | 14,700 hr*ng/mL | 30 mg/kg, intraperitoneal |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.
PHGDH Enzyme Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of PHGDH. A common method is a coupled-enzyme assay that monitors the production of NADH.
Materials:
-
Recombinant human PHGDH enzyme
-
PHGDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
3-Phosphoglycerate (substrate)
-
NAD+ (cofactor)
-
Diaphorase
-
Resazurin (or other suitable indicator)
-
This compound (or other test compounds)
-
96-well microplate
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare a reaction mixture containing PHGDH Assay Buffer, diaphorase, and resazurin.
-
Add the recombinant PHGDH enzyme to the reaction mixture.
-
In a 96-well plate, add varying concentrations of this compound or vehicle control (e.g., DMSO).
-
Add the enzyme-containing reaction mixture to the wells.
-
Initiate the reaction by adding a solution of 3-phosphoglycerate and NAD+.
-
Immediately measure the fluorescence (for resazurin) or absorbance at 340 nm (for NADH) in a kinetic mode at 37°C for a defined period (e.g., 30-60 minutes).
-
The rate of the reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the viability of cancer cells by measuring ATP levels, which are indicative of metabolically active cells.
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-468, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.
-
Determine the EC50 value by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Matrigel (or other appropriate extracellular matrix)
-
This compound
-
Vehicle solution (e.g., 5% ethanol, 35% PEG 300, and 60% of an aqueous 30% hydroxypropyl-β-cyclodextrin solution)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 40 mg/kg) or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily).
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Compare the tumor growth rates and final tumor weights between the this compound treated and vehicle control groups to assess the anti-tumor efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the serine biosynthesis pathway, the mechanism of this compound, and a typical experimental workflow.
Caption: Serine biosynthesis pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating a PHGDH inhibitor like this compound.
On-Target and Off-Target Effects
While this compound is a selective inhibitor of PHGDH, it is crucial for researchers to be aware of its potential off-target effects. Studies have shown that this compound can impact cellular metabolism independently of its action on PHGDH. Notably, this compound has been reported to reduce the flow of glucose-derived carbons into the tricarboxylic acid (TCA) cycle, an effect that was observed even in PHGDH knockout cells. This off-target activity does not appear to be mediated through direct inhibition of citrate (B86180) synthase. Researchers should consider these findings when interpreting data from experiments using this compound and may wish to include appropriate controls, such as PHGDH knockout cell lines, to distinguish between on-target and off-target effects.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the serine biosynthesis pathway in cancer biology. Its well-characterized inhibitory activity against PHGDH, coupled with its demonstrated in vitro and in vivo efficacy, makes it a cornerstone for preclinical studies in this field. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this compound, offering detailed protocols and a summary of key data to facilitate further investigation into the therapeutic potential of targeting PHGDH in cancer. As with any pharmacological inhibitor, a thorough understanding of its on- and off-target effects is essential for the robust interpretation of experimental results.
References
On-Target Effects of NCT-503 on Serine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the on-target effects of NCT-503, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. This document summarizes key quantitative data, details experimental methodologies, and visualizes the critical signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a small-molecule inhibitor that specifically targets PHGDH.[1][2][3][4][5] PHGDH catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate, the first committed step in serine synthesis. By inhibiting PHGDH, this compound effectively blocks the production of serine from glucose. Studies have shown that this compound acts as a non-competitive inhibitor with respect to both 3-PG and the co-substrate NAD+.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified across various experimental systems. The following tables summarize the key inhibitory concentrations and effects on cell viability.
Table 1: Inhibitory Concentration of this compound
| Parameter | Value | Cell/System | Reference |
| IC50 | 2.5 µM | Enzyme Assay | |
| EC50 | 8–16 μM | PHGDH-dependent cell lines |
Table 2: Effect of this compound on Cancer Cell Viability
| Cell Line | PHGDH Expression | This compound Concentration | Reduction in Viability | Reference |
| SH-EP (Neuroblastoma) | Low | 10 µM | Up to 50% | |
| SK-N-AS (Neuroblastoma) | Low | 10 µM | Up to 50% | |
| BE(2)-C (Neuroblastoma) | High | 10 µM | 40-50% | |
| Kelly (Neuroblastoma) | High | 10 µM | 20-35% | |
| MDA-MB-468 (Breast Cancer) | High (PHGDH-dependent) | Not specified | Growth reduction | |
| MDA-MB-231 (Breast Cancer) | Low (PHGDH-independent) | Not specified | No effect on growth | |
| A549 (NSCLC) | Not specified | Not specified | Proliferation inhibition | |
| HIF2α-KO-SU-R-786-o (Renal Cell Carcinoma) | High | Not specified | Potent inhibitory effects | |
| Human Myeloma Cell Lines | Expressed | Not specified | Sensitive |
Signaling Pathways and Metabolic Consequences
This compound-mediated inhibition of PHGDH has significant downstream effects on cellular metabolism and signaling. The primary on-target effect is the reduction of glucose-derived serine. This blockade forces cells dependent on de novo serine synthesis to rely on exogenous serine. Furthermore, the inhibition of serine synthesis impacts one-carbon metabolism, leading to a depletion of nucleotides and subsequent cell cycle arrest. Interestingly, some studies have reported that this compound treatment can trigger a futile cycle by activating SHMT1-dependent serine synthesis from glycine, further contributing to nucleotide depletion.
Recent findings also indicate that this compound can have off-target effects, such as rerouting glucose-derived carbons into the TCA cycle, independent of its effect on PHGDH.
References
- 1. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. axonmedchem.com [axonmedchem.com]
A Technical Guide to NCT-503: Inducing Nucleotide Depletion and Cell Cycle Arrest Through PHGDH Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract: NCT-503 is a potent and selective small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway. By blocking this critical metabolic node, this compound triggers a unique futile metabolic cycle that leads to the depletion of essential one-carbon units required for nucleotide biosynthesis. This subsequent nucleotide starvation culminates in cell cycle arrest, positioning this compound as a significant tool for cancer research and a potential therapeutic agent, particularly in tumors exhibiting a dependency on the serine synthesis pathway. This document provides an in-depth overview of the mechanism, quantitative effects, and experimental methodologies related to this compound.
Core Mechanism of Action
This compound exerts its biological effects by targeting PHGDH, which catalyzes the first committed step in the serine synthesis pathway: the conversion of the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into 3-phosphohydroxypyruvate.[1][2] Inhibition of PHGDH by this compound has profound and multifaceted consequences for cellular metabolism.
The primary mechanism involves the selective blockage of glucose-derived serine synthesis.[3] However, the key to its efficacy lies in a secondary effect: the induction of a "futile cycle" of one-carbon unit wasting.[3] In response to the block in serine production, the cell attempts to compensate by synthesizing serine from glycine (B1666218) via the enzyme serine hydroxymethyltransferase 1 (SHMT1).[4] This reaction consumes 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a critical one-carbon donor.
This SHMT1-driven activity diverts the limited pool of one-carbon units away from their essential role in the de novo synthesis of purines and deoxythymidine monophosphate (dTMP). The result is a significant depletion of the cell's nucleotide pools, which directly impairs DNA and RNA synthesis. This state of nucleotide starvation serves as a potent checkpoint signal, leading to G1/S phase cell cycle arrest and the inhibition of cellular proliferation.
Quantitative Data
The efficacy of this compound has been quantified in various in vitro and in vivo models. The data highlights its potency against PHGDH and its selective cytotoxicity towards cancer cell lines dependent on the serine synthesis pathway.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Target / Cell Line | Type | Key Metric | Value | Reference(s) |
| PHGDH Enzyme | Cell-free | IC₅₀ | 2.5 µM | |
| MDA-MB-468 | PHGDH-dependent Breast Cancer | EC₅₀ (Cytotoxicity) | 8 µM | |
| MDA-MB-468 | PHGDH-dependent Breast Cancer | IC₅₀ (Proliferation, 48h) | 20.2 ± 2.8 µM | |
| Various | PHGDH-dependent (BT-20, HCC70, etc.) | EC₅₀ | 8–16 µM | |
| MDA-MB-231 | PHGDH-independent Breast Cancer | EC₅₀ | 6- to 10-fold higher than dependent lines | |
| Hs 578T | PHGDH-low Breast Cancer | IC₅₀ (Proliferation, 48h) | 93.4 ± 14.0 µM | |
| A549 | Non-Small Cell Lung Cancer | IC₅₀ (Proliferation, 72h) | 16.44 µM |
Table 2: In Vivo Pharmacokinetic Properties of this compound
| Parameter | Description | Value | Reference(s) |
| Administration Route | Intraperitoneal (i.p.) injection | - | |
| Half-life (t½) | Plasma half-life | 2.5 hours | |
| Cₘₐₓ | Maximum plasma concentration | ~20 µM | |
| AUCₗₐₛₜ | Area under the curve | 14,700 hr*ng/mL | |
| Tumor Concentration | Level of this compound in tumor tissue | ~3 µM |
Key Experimental Protocols
Reproducible and robust methodologies are crucial for studying the effects of this compound. Below are detailed protocols for key experiments.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well flat-bottom plate and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.5 to 250 µM) for the desired duration (typically 48-72 hours).
-
MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 540 nm using a spectrophotometer.
-
Analysis: Calculate cell viability as the percentage of absorbance in treated cells relative to vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
-
Treatment: Culture cells to sub-confluence and treat with this compound at a predetermined concentration (e.g., IC₅₀) for 24-48 hours.
-
Cell Harvesting: Detach and collect both adherent and floating cells. Wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the DNA dye.
-
Analysis: Deconvolute the resulting DNA content histograms using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Metabolite Extraction for Nucleotide Analysis
Accurate measurement of intracellular nucleotide pools is essential to confirm the mechanism of this compound.
-
Treatment: Plate cells and treat with this compound as described above.
-
Metabolite Quenching & Extraction: Rapidly aspirate the culture medium. Wash cells with ice-cold saline. Immediately add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol/acetonitrile mixture).
-
Cell Lysis: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Protein & Debris Removal: Centrifuge the lysate at high speed (e.g., 18,000 x g) at 4°C for 10 minutes.
-
Sample Preparation: Carefully transfer the supernatant containing the metabolites to a new tube. Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Analysis: Reconstitute the dried metabolites in an appropriate buffer for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
In Vivo Tumor Xenograft Study
This protocol assesses the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ MDA-MB-468 cells) into the flank or mammary fat pad of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomly assign mice to treatment (this compound) or control (vehicle) groups.
-
Drug Formulation & Administration: Prepare this compound in a vehicle solution (e.g., 5% ethanol, 35% PEG 300, 60% of an aqueous 30% hydroxypropyl-β-cyclodextrin solution). Administer the drug intraperitoneally (i.p.) once daily at a specified dose (e.g., 40 mg/kg).
-
Monitoring: Measure tumor volumes with calipers twice weekly and monitor animal body weight as a measure of toxicity.
References
- 1. This compound | Dehydrogenase | CAS 1916571-90-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Effects of NCT-503 on Citrate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCT-503 is a known inhibitor of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway. While its on-target effects on serine metabolism are well-documented, emerging evidence reveals significant off-target activities, particularly concerning citrate (B86180) metabolism. This technical guide provides an in-depth analysis of these off-target effects, summarizing key quantitative findings, detailing experimental methodologies, and illustrating the involved metabolic pathways. Notably, this compound has been shown to decrease the synthesis of glucose-derived citrate, an effect independent of its PHGDH inhibitory action. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of the multifaceted metabolic impact of this compound.
Introduction to this compound
This compound is a small molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH) with an IC50 of 2.5 µM.[1][2][3] It acts as a non-competitive inhibitor with respect to both 3-phosphoglycerate (B1209933) (3-PG) and the co-substrate NAD+.[2][4] The primary, or "on-target," effect of this compound is the blockage of de novo serine synthesis from glucose. This has positioned this compound as a tool for studying cancers dependent on this pathway and as a potential therapeutic agent. However, recent studies have uncovered that this compound's metabolic influence extends beyond serine biosynthesis, with notable off-target effects on the tricarboxylic acid (TCA) cycle, specifically impacting citrate metabolism.
Off-Target Effects on Citrate Metabolism
The principal off-target effect of this compound is a significant reduction in the synthesis of glucose-derived citrate. This effect has been observed in various cell models, including neuroblastoma cell lines with differing levels of PHGDH expression and even in cells with CRISPR-Cas9 mediated PHGDH knockout. This independence from PHGDH expression underscores the off-target nature of this phenomenon.
Interestingly, in conjunction with the decreased entry of glucose-derived carbons into citrate, this compound treatment has been shown to enhance the incorporation of glucose-derived carbons into the TCA cycle via the pyruvate (B1213749) carboxylase pathway. This suggests a rerouting of metabolic flux in response to the drug.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the off-target effects of this compound on citrate metabolism.
Table 1: Effect of this compound on ¹³C-Glucose Incorporation into Metabolites
| Cell Line | Treatment (10 µM this compound) | ¹³C Incorporation into Serine | ¹³C Incorporation into Pyruvate | ¹³C Incorporation into Citrate | ¹³C Incorporation into Malate |
| BE(2)-C | Inactive Drug Control | ~25% | ~75% | ~60% | ~50% |
| This compound | ~5% | ~75% | ~20% | ~40% | |
| SH-EP | Inactive Drug Control | ~15% | ~80% | ~55% | ~45% |
| This compound | ~5% | ~80% | ~25% | ~35% |
Table 2: Effect of this compound on Acetyl-CoA Levels
| Cell Line | Treatment (10 µM this compound) | Relative Acetyl-CoA Levels |
| BE(2)-C | Inactive Drug Control | 100% |
| This compound | ~80% | |
| SH-EP | Inactive Drug Control | 100% |
| This compound | ~75% |
Table 3: Citrate Synthase Activity and Thermal Stability
| Cell Model | Treatment (10 µM this compound) | Citrate Synthase Activity | Citrate Synthase Aggregation Temperature |
| PHGDH knockout clones | Inactive Drug Control | No significant change | N/A |
| This compound | No significant change | N/A | |
| Wildtype BE(2)-C | Inactive Drug Control | N/A | 54.5 °C |
| This compound | N/A | 54 °C |
Experimental Protocols
This section details the methodologies used in the key experiments that identified and characterized the off-target effects of this compound on citrate metabolism.
Cell Culture and Drug Treatment
Neuroblastoma cell lines (e.g., BE(2)-C, SH-EP) and their corresponding PHGDH knockout clones were cultured in standard growth media. For experiments, cells were treated with 10 µM this compound or an inactive drug control for 24 to 96 hours, depending on the specific assay.
Pulsed Stable Isotope-Resolved Metabolomics (pSIRM)
To trace the metabolic fate of glucose, cells were cultured for 48 hours with this compound or an inactive control. The medium was then replaced with a medium containing fully labeled ¹³C-glucose for a short period (e.g., 10 minutes) before harvesting. Metabolites were extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the percentage of ¹³C label incorporation into key metabolites such as serine, pyruvate, citrate, and malate.
Citrate Synthase Activity Assay
PHGDH knockout and control cells were treated with 10 µM this compound or an inactive control for 24 hours. Cell lysates were prepared, and citrate synthase activity was measured using a commercially available kit, which typically follows the conversion of acetyl-CoA and oxaloacetate to citrate and CoA-SH. The rate of CoA-SH production is monitored spectrophotometrically.
Cellular Thermal Shift Assay (CETSA)
Wildtype BE(2)-C cells were treated with 10 µM this compound or an inactive control for 48 hours. Cells were then harvested, lysed, and the lysate was subjected to a temperature gradient. The aggregated proteins at each temperature were separated from the soluble fraction by centrifugation. The amount of soluble citrate synthase and PHGDH at each temperature was determined by Western blotting to assess changes in their thermal stability upon drug binding.
Visualization of Metabolic Pathways and Workflows
Signaling Pathways
Caption: On- and off-target effects of this compound on cellular metabolism.
Experimental Workflow
Caption: Workflow for investigating this compound's metabolic effects.
Conclusion
The off-target effects of this compound on citrate metabolism represent a critical consideration for researchers utilizing this compound. The reduction in glucose-derived citrate synthesis, independent of PHGDH inhibition, highlights a secondary mechanism of action that may contribute to its overall cellular impact. While the direct molecular target responsible for this effect remains elusive, the current body of evidence strongly indicates that it is not citrate synthase. The compensatory increase in the pyruvate carboxylase pathway activity further illustrates the complex metabolic reprogramming induced by this compound. Future investigations are warranted to fully delineate the molecular basis of these off-target effects, which will be crucial for the accurate interpretation of studies employing this compound and for its potential clinical development. This guide provides a foundational understanding for professionals in the field to navigate the complexities of this compound's metabolic influence.
References
The Role of NCT-503 in One-Carbon Unit Wasting: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCT-503 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway. While its primary mechanism involves blocking the production of serine from glucose, this compound also induces a state of "one-carbon unit wasting." This phenomenon is characterized by a futile cycle of serine-glycine interconversion, ultimately leading to the depletion of cellular nucleotide pools and subsequent cell cycle arrest. This technical guide provides an in-depth analysis of the mechanisms underlying this compound-induced one-carbon unit wasting, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Introduction to One-Carbon Metabolism and this compound
One-carbon metabolism is a critical network of biochemical pathways that transfer one-carbon units for the synthesis of essential biomolecules, including nucleotides, amino acids, and methylated compounds.[1][2] Cancer cells often exhibit a heightened dependency on this metabolic network to support their rapid proliferation.[3] The de novo serine synthesis pathway, initiated by PHGDH, is a key contributor of one-carbon units to this network.[4][5]
This compound has emerged as a valuable chemical probe and potential therapeutic agent for targeting cancers with elevated PHGDH expression. It is an inhibitor of PHGDH with a reported IC50 value of 2.5 μM. Beyond simple inhibition of serine synthesis, this compound's mechanism of action involves a more complex process that actively depletes one-carbon units.
Mechanism of Action: Induction of One-Carbon Unit Wasting
This compound selectively blocks the synthesis of serine from glucose by inhibiting PHGDH. However, it concurrently triggers a futile cycle dependent on serine hydroxymethyltransferase 1 (SHMT1), a cytosolic enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This this compound-induced cycle involves the synthesis of serine from glycine, which consumes one-carbon units without contributing to the net production of essential downstream metabolites. This "wasting" of one-carbon units leads to a depletion of the nucleotide pool and ultimately causes cell cycle arrest.
Signaling Pathway of this compound Induced One-Carbon Wasting
The following diagram illustrates the core mechanism of this compound's action on one-carbon metabolism.
References
- 1. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are SHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Preliminary Studies on NCT-503 in Neuroblastoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, remains a clinical challenge, particularly in high-risk cases.[1] Metabolic reprogramming is a hallmark of cancer, and targeting these altered pathways presents a promising therapeutic avenue.[2] One such target is the serine synthesis pathway, with the enzyme phosphoglycerate dehydrogenase (PHGDH) catalyzing the first, rate-limiting step.[3] The small molecule inhibitor NCT-503 has been investigated for its potential to inhibit PHGDH and, consequently, cancer cell proliferation.[4] However, recent preliminary studies in neuroblastoma have revealed a more complex mechanism of action for this compound, suggesting effects that are independent of its primary target. This technical guide synthesizes the current preclinical findings on this compound in neuroblastoma, focusing on its effects on cell viability, its newly discovered off-target metabolic effects, and the experimental methodologies used in these investigations.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound in neuroblastoma cell lines and xenograft models.
Table 1: In Vitro Efficacy of this compound on Neuroblastoma Cell Viability
| Cell Line | PHGDH Expression Level | Treatment | Reduction in Viable Cells (% of Control) | Reference |
| BE(2)-C | High | 10 µM this compound for 96h | 40-50% | [1] |
| Kelly | High | 10 µM this compound for 96h | 20-35% | |
| SH-EP | Low | 10 µM this compound for 96h | 40-50% | |
| SK-N-AS | Low | 10 µM this compound for 96h | 20-35% |
Table 2: In Vivo Efficacy of this compound in Neuroblastoma Xenograft Models
| Cell Line | Mouse Model | Treatment Regimen | Outcome | Reference |
| IMR-32 | NOG/SCID | 40 mg/kg daily | Significantly reduced tumor growth | |
| SK-N-SH | NOG/SCID | 40 mg/kg daily | Mild effect on tumor growth (not significant) | |
| BE(2)-C | Not Specified | 64 mg/kg for 10 days | Reduced tumor growth | |
| SK-N-AS | Not Specified | 64 mg/kg for 10 days | Reduced tumor growth |
Mechanism of Action: An Off-Target Metabolic Shift
Initial investigations into this compound centered on its role as a PHGDH inhibitor, which would theoretically limit the production of glucose-derived serine and hinder the growth of cancer cells dependent on this pathway. However, studies in neuroblastoma have demonstrated that this compound reduces cell viability irrespective of PHGDH expression levels, pointing towards a PHGDH-independent mechanism.
The primary off-target effect of this compound in neuroblastoma cells is a significant remodeling of glucose-derived carbon flow within the tricarboxylic acid (TCA) cycle. Specifically, this compound treatment leads to a strong reduction in the synthesis of glucose-derived citrate (B86180). Concurrently, there is an enhanced incorporation of glucose-derived carbons into malate. This metabolic shift suggests that this compound promotes an alternative anaplerotic pathway to fuel the TCA cycle. The proposed mechanism involves the enhancement of the pyruvate (B1213749) carboxylase pathway, which facilitates the conversion of pyruvate to oxaloacetate, a key TCA cycle intermediate. Importantly, the activity of citrate synthase, the enzyme responsible for citrate production from acetyl-CoA and oxaloacetate, is not altered by this compound treatment.
This off-target metabolic reprogramming appears to be a key contributor to the anti-proliferative effects of this compound observed in neuroblastoma cells.
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound in neuroblastoma.
Cell Culture and Proliferation Assay
-
Cell Lines: Human neuroblastoma cell lines BE(2)-C, Kelly, SH-EP, and SK-N-AS were utilized.
-
Culture Conditions: Cells were maintained in standard cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: For proliferation assays, cells were seeded in multi-well plates and treated with 10 µM this compound or an inactive drug control for 96 hours.
-
Viability Assessment: The number of viable cells was determined using a standard cell viability assay (e.g., CCK-8 assay). The absorbance at 450 nm was measured with a microplate reader.
Western Blot Analysis
-
Purpose: To determine the expression levels of PHGDH in different neuroblastoma cell lines.
-
Protocol:
-
Protein lysates were prepared from cultured neuroblastoma cells.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with a primary antibody against PHGDH.
-
A primary antibody against a loading control (e.g., GAPDH) was used to ensure equal protein loading.
-
The membrane was then incubated with a corresponding secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Pulsed Stable Isotope-Resolved Metabolomics (pSIRM)
-
Purpose: To trace the metabolic fate of glucose-derived carbons in neuroblastoma cells following this compound treatment.
-
Protocol:
-
Neuroblastoma cells were cultured and treated with 10 µM this compound or an inactive control.
-
The culture medium was replaced with a medium containing a stable isotope-labeled nutrient, such as [U-¹³C]-glucose, for a defined period (e.g., 10 minutes).
-
Metabolites were extracted from the cells.
-
The extracts were analyzed by mass spectrometry to determine the incorporation of the ¹³C label into various metabolites of the TCA cycle (e.g., serine, pyruvate, citrate, malate).
-
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOG/SCID or BALB/c nude mice) were used.
-
Tumor Implantation: Human neuroblastoma cells (e.g., IMR-32, SK-N-SH, BE(2)-C, SK-N-AS) were suspended in PBS and subcutaneously injected into the flanks of the mice.
-
Treatment Initiation: Treatment with this compound or a vehicle control was initiated when tumors reached a palpable size (e.g., approximately 100 mm³).
-
Drug Administration: this compound was administered intraperitoneally at doses ranging from 40 mg/kg to 64 mg/kg daily or on a specified schedule.
-
Monitoring: Tumor volume and mouse body weight were monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and may be used for further analysis such as histology or metabolomics.
Visualizations
Signaling and Metabolic Pathways
References
- 1. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
The Off-Target Impact of NCT-503 on Central Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCT-503 is a known inhibitor of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway. While its on-target effects are well-documented, emerging evidence reveals a significant, off-target impact on central carbon metabolism, independent of PHGDH expression. This technical guide provides an in-depth analysis of these effects, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows. Understanding this dual mechanism of action is critical for the accurate interpretation of preclinical data and the strategic development of this compound as a therapeutic agent.
Introduction: The Dual Role of this compound
This compound has been primarily investigated for its role in inhibiting PHGDH, thereby blocking the de novo synthesis of serine, a crucial amino acid for cancer cell proliferation. However, recent studies in neuroblastoma cell lines have unveiled a secondary, off-target effect that significantly remodels central carbon metabolism. This guide focuses on this off-target activity, specifically the rerouting of glucose-derived carbons in the tricarboxylic acid (TCA) cycle.
Quantitative Analysis of Metabolic Reprogramming
Treatment with this compound induces significant alterations in the metabolic fate of glucose-derived carbons. The following tables summarize the quantitative data from pulsed stable isotope-resolved metabolomics (PSIRM) experiments on neuroblastoma cell lines.
Table 1: Effect of this compound on Cell Viability
| Cell Line | PHGDH Expression | Treatment (10 µM this compound) | Reduction in Viable Cells (%) |
| BE(2)-C | High | 96 hours | 40-50% |
| Kelly | High | 96 hours | 20-35% |
| SH-EP | Low | 96 hours | 40-50% |
| SK-N-AS | Low | 96 hours | 20-35% |
This data demonstrates that the anti-proliferative effects of this compound are not solely dependent on the expression level of its primary target, PHGDH.
Table 2: 13C-Label Incorporation from Glucose into Key Metabolites
| Cell Line | Metabolite | 13C-Label Incorporation (% of Control) |
| BE(2)-C (High PHGDH) | ||
| Serine | Significantly Reduced | |
| Pyruvate | No Significant Change | |
| Citrate (B86180) | Significantly Reduced | |
| Malate (B86768) | Significantly Increased | |
| SH-EP (Low PHGDH) | ||
| Serine | No Significant Change | |
| Pyruvate | No Significant Change | |
| Citrate | Significantly Reduced | |
| Malate | Significantly Increased |
These findings highlight that this compound's effect on citrate and malate is independent of its inhibitory action on serine synthesis.
Table 3: Cellular Thermal Shift Assay (CETSA) Data
| Protein | Treatment | Aggregation Temperature (°C) | Thermal Shift (ΔTagg) |
| PHGDH | Inactive Control | 53.5 | - |
| PHGDH | This compound | 56.5 | +3.0 |
| Citrate Synthase | Inactive Control | 54.5 | - |
| Citrate Synthase | This compound | 54.0 | -0.5 |
The thermal shift observed for PHGDH confirms target engagement by this compound. The absence of a significant shift for citrate synthase suggests it is not a direct off-target of this compound.[1]
Signaling Pathways and Metabolic Rerouting
The metabolic shift induced by this compound involves a rerouting of carbon flow within the TCA cycle. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound's on- and off-target effects on central carbon metabolism.
Experimental Methodologies
This section provides detailed protocols for the key experiments cited in this guide.
Cell Viability Assay
This protocol is used to determine the effect of this compound on the proliferation of neuroblastoma cell lines.
Caption: Workflow for the cell viability assay.
Protocol:
-
Cell Seeding: Seed neuroblastoma cells (BE(2)-C, Kelly, SH-EP, SK-N-AS) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with 10 µM this compound or an inactive control compound.
-
Incubation: Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay: Perform a commercial cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.
-
Readout: Measure the luminescence using a plate reader to determine the number of viable cells.
Pulsed Stable Isotope-Resolved Metabolomics (PSIRM)
This method traces the metabolic fate of 13C-labeled glucose to quantify changes in metabolic fluxes upon this compound treatment.
Caption: Workflow for the pulsed stable isotope-resolved metabolomics (PSIRM) experiment.
Protocol:
-
Cell Culture and Treatment: Culture neuroblastoma cells (BE(2)-C, SH-EP) and treat with 10 µM this compound or an inactive control for 48 hours.
-
Isotope Labeling: Replace the culture medium with a medium containing 13 mM 13C-glucose and incubate for 10 minutes.
-
Metabolism Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold saline and adding cold methanol.
-
Metabolite Extraction: Scrape the cells and extract the metabolites using a suitable solvent system (e.g., methanol/water).
-
Analysis: Analyze the metabolite extracts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) to determine the isotopic enrichment in key metabolites.
-
Data Analysis: Calculate the percentage of 13C-label incorporation into metabolites of interest.
Citrate Synthase Activity Assay
This assay measures the enzymatic activity of citrate synthase in cell lysates to determine if it is directly affected by this compound.
Caption: Workflow for the citrate synthase activity assay.
Protocol:
-
Cell Treatment and Lysis: Treat neuroblastoma cells with 10 µM this compound or an inactive control for 24 hours. Prepare whole-cell lysates using a suitable lysis buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, acetyl-CoA, and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
-
Reaction Initiation: Initiate the enzymatic reaction by adding oxaloacetate.
-
Detection: Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the product Coenzyme A-SH with DTNB.
-
Activity Calculation: Calculate the citrate synthase activity based on the rate of change in absorbance.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the direct binding of this compound to its target protein (PHGDH) and potential off-targets (citrate synthase) in a cellular context.
References
Methodological & Application
Application Notes and Protocols for NCT-503 in Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCT-503 is a potent and selective small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2] This pathway is upregulated in various cancers, making PHGDH an attractive target for therapeutic intervention. This compound has been demonstrated to inhibit the proliferation of cancer cells dependent on this pathway and induce cell cycle arrest.[1][3] These application notes provide detailed protocols for in vitro studies involving this compound to assess its biological effects on cancer cells.
Mechanism of Action
This compound is a non-competitive inhibitor of PHGDH with respect to both its substrate 3-phosphoglycerate (B1209933) (3-PG) and the cofactor NAD+.[4] By inhibiting PHGDH, this compound blocks the conversion of 3-PG to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis. This leads to a depletion of intracellular serine and downstream metabolites, including glycine (B1666218) and one-carbon units essential for nucleotide synthesis. The resulting nucleotide depletion triggers cell cycle arrest and inhibits cell proliferation. Interestingly, this compound treatment can also induce a futile cycle by triggering SHMT1-dependent serine synthesis from glycine, further depleting the cell of one-carbon units. Some studies have also suggested potential off-target effects, such as the rerouting of glucose-derived carbons into the TCA cycle.
Data Presentation
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 and EC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | IC50 | 20.2 ± 2.8 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | EC50 | 8 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | EC50 (Serine Flux) | 2.3 | |
| Hs 578T | Triple-Negative Breast Cancer | IC50 | 93.4 ± 14.0 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 | 76.6 ± 3.2 | |
| BT-20 | Breast Cancer | EC50 | 8 - 16 | |
| HCC70 | Breast Cancer | EC50 | 8 - 16 | |
| HT1080 | Fibrosarcoma | EC50 | 8 - 16 | |
| MT-3 | Not Specified | EC50 | 8 - 16 | |
| A549 | Non-Small Cell Lung Cancer | IC50 | 16.44 | |
| Glioblastoma Stem Cells | Glioblastoma | IC50 | < 30 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium without disturbing the formazan (B1609692) crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
Cell Proliferation Assay
This assay monitors the effect of this compound on cell growth over time.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Multi-well plates (e.g., 96-well)
-
An automated cell imager (e.g., IncuCyte) or a cell counter (e.g., Vi-CELL)
Procedure:
-
Seed cells in a multi-well plate at a low density to allow for several days of growth.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound or a vehicle control.
-
Monitor cell proliferation at regular intervals (e.g., every 24 hours) for a period of 72 to 96 hours.
-
Cell confluence can be measured using an automated imager, or cell numbers can be determined by trypsinizing and counting the cells with a cell counter.
Western Blot Analysis for PHGDH Expression
This protocol is used to determine the protein levels of PHGDH in cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PHGDH
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PHGDH antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Probe for a loading control to ensure equal protein loading.
Metabolic Flux Analysis using 13C-Glucose Tracing
This advanced technique allows for the direct measurement of metabolic pathway activity.
Materials:
-
This compound
-
Cancer cell line of interest
-
Glucose-free medium
-
[U-13C]-glucose
-
LC-MS/MS system
Procedure:
-
Culture cells in standard medium and treat with this compound or vehicle for a specified duration (e.g., 48 hours).
-
Switch the medium to glucose-free medium containing [U-13C]-glucose and incubate for a short period (e.g., 10 minutes to a few hours).
-
Rapidly quench metabolism and extract intracellular metabolites.
-
Analyze the isotopic labeling of serine, glycine, and other relevant metabolites using LC-MS/MS to determine the flux through the serine synthesis pathway.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control for 24-72 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between live, apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound or vehicle control for a desired period.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Mandatory Visualization
Caption: this compound inhibits PHGDH, blocking de novo serine synthesis and leading to cell cycle arrest.
Caption: Workflow for in vitro characterization of this compound's effects on cancer cells.
References
Application Notes and Protocols for NCT-503 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCT-503 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is often upregulated in cancer cells to support rapid proliferation, making PHGDH an attractive target for anti-cancer therapy. This compound has demonstrated efficacy in preclinical xenograft models by selectively inhibiting the growth of tumors dependent on this pathway.[1][3] These application notes provide detailed protocols for the preparation and administration of this compound in xenograft studies, along with a summary of reported dosages and their effects.
Mechanism of Action
This compound functions as a non-competitive inhibitor of PHGDH with respect to both its substrate 3-phosphoglycerate (B1209933) (3-PG) and the cofactor NAD+.[4] Inhibition of PHGDH by this compound blocks the conversion of 3-PG to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis. This leads to a depletion of intracellular serine pools, which are crucial for the synthesis of proteins, nucleotides, and other essential biomolecules. The downstream consequences of PHGDH inhibition by this compound include cell cycle arrest and increased necrosis in PHGDH-dependent cancer cells. Interestingly, this compound has also been reported to have off-target effects, including the rerouting of glucose-derived carbons into the TCA cycle.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Accurate and consistent preparation of this compound is critical for reproducible results in xenograft studies. The following are examples of vehicle formulations reported in the literature.
Vehicle Formulation 1:
-
Components:
-
5% Ethanol
-
35% PEG 300
-
60% aqueous 30% hydroxypropyl-β-cyclodextrin
-
-
Preparation Steps:
-
Dissolve this compound in ethanol.
-
Add PEG 300 and mix until the solution is clear.
-
Add the hydroxypropyl-β-cyclodextrin solution to the desired final volume.
-
Ensure the final solution is clear and free of precipitation before administration.
-
Vehicle Formulation 2:
-
Components:
-
5% DMSO
-
40% PEG 300
-
5% Tween 80
-
50% ddH₂O
-
-
Preparation Steps:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a separate tube, mix PEG 300 and Tween 80.
-
Add the this compound stock solution to the PEG 300/Tween 80 mixture and mix until clear.
-
Add ddH₂O to the desired final volume and mix thoroughly.
-
The mixed solution should be used immediately for optimal results.
-
Administration in Xenograft Models
The following protocol outlines a general procedure for administering this compound to tumor-bearing mice.
-
Animal Models: NOD.SCID or BALB/c nude mice are commonly used for establishing xenografts.
-
Tumor Implantation:
-
Harvest cancer cells (e.g., MDA-MB-468, HCT-116) during the exponential growth phase.
-
Resuspend the cells in a suitable medium, such as a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Treatment Schedule:
-
Allow tumors to reach a palpable size (e.g., approximately 100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound via intraperitoneal (i.p.) injection. The volume of injection should typically not exceed 150 µL, and the dose should be adjusted based on the individual mouse's body weight.
-
The control group should receive the vehicle solution following the same administration schedule.
-
-
Monitoring:
-
Monitor tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Quantitative Data Summary
The following table summarizes the dosages and administration schedules of this compound used in various xenograft models.
| Cell Line Xenograft | Mouse Strain | Dosage | Administration Route | Frequency | Outcome |
| MDA-MB-468 (Breast Cancer) | NOD.SCID | 40 mg/kg | Intraperitoneal (i.p.) | Daily | Reduced tumor growth and weight; increased necrosis. |
| MDA-MB-231 (Breast Cancer) | NOD.SCID | 40 mg/kg | Intraperitoneal (i.p.) | Daily | No significant effect on tumor growth or weight. |
| HIF2α-KO-SU-R-786-o (Renal Cell Carcinoma) | BALB/c nude | 40 mg/kg | Intraperitoneal (i.p.) | Daily | Significantly suppressed tumor growth. |
| HCT-116 (Colorectal Cancer) | BALB/c nude | 40 mg/kg | Intraperitoneal (i.p.) | Every three days | Significantly inhibited tumor growth. |
| A549 (Non-Small Cell Lung Cancer) | Not specified | Not specified in vivo | In vivo co-administration with PKM2-IN-1 | Not specified | Significantly inhibited tumor growth in combination. |
Visualizations
Signaling Pathway of this compound Action
References
Application Notes and Protocols for NCT-503, a PHGDH Inhibitor
Introduction
NCT-503 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2] By targeting PHGDH, this compound effectively blocks the production of serine from glucose, a critical process for cancer cell proliferation and survival. These application notes provide detailed protocols for the preparation of this compound stock solutions and working concentrations for both in vitro and in vivo research applications. The compound has demonstrated efficacy in various preclinical models, including those for multiple myeloma and glioblastoma.[3][4]
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 408.48 g/mol | [1] |
| In Vitro IC50 (PHGDH) | 2.5 µM | |
| In Vitro EC50 (MDA-MB-468 cells) | 8 µM | |
| In Vitro Working Concentration | 2.5 - 20 µM | |
| In Vivo Dosage | 30 - 40 mg/kg | |
| Solubility (DMSO) | 50 - 82 mg/mL (approx. 122 - 200 mM) | |
| Solubility (Ethanol) | ~13.33 mg/mL (approx. 32.63 mM) |
Signaling Pathway of this compound Action
This compound inhibits PHGDH, the initial enzyme in the serine synthesis pathway, which converts 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate. This blockade disrupts the downstream production of serine, glycine, and one-carbon units essential for nucleotide synthesis and redox homeostasis, ultimately leading to cell cycle arrest and reduced cancer cell proliferation.
Experimental Protocols
Preparation of this compound Stock Solution (In Vitro)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 408.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing this compound: Accurately weigh out 4.085 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the mixture thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one year or at -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.
Preparation of Working Concentrations (In Vitro)
This protocol outlines the dilution of the 10 mM stock solution to desired working concentrations for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of culture medium.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Application: Add the prepared working solutions to your cell cultures and incubate for the desired duration. Studies have shown anti-proliferative effects with this compound concentrations around 10 µM after 96 hours of treatment.
Preparation of this compound Formulation for In Vivo Studies
This protocol describes the preparation of a formulation suitable for intraperitoneal (IP) injection in animal models.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Formulation: To prepare a 2.5 mg/mL working solution, follow these steps sequentially:
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Homogenization: Vortex the final suspension thoroughly. Use an ultrasonic bath if necessary to ensure a uniform suspension.
-
Administration: The prepared formulation should be used immediately for intraperitoneal injection. Dosing regimens of 30 mg/kg or 40 mg/kg administered daily have been used in xenograft models.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Targeting phosphoglycerate dehydrogenase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PHGDH activation fuels glioblastoma progression and radioresistance via serine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with NCT-503
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and in vivo administration of NCT-503, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH). The information compiled is based on established methodologies from peer-reviewed research to ensure reproducibility and efficacy in preclinical studies.
Introduction to this compound
This compound is a small molecule inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] By targeting PHGDH, this compound disrupts the production of serine, a critical amino acid for cancer cell proliferation, nucleotide synthesis, and redox homeostasis.[2][3][4] Its mechanism of action makes it a valuable tool for studying cancer metabolism and as a potential therapeutic agent in cancers with high PHGDH expression. This compound has been shown to be a non-competitive inhibitor with respect to both 3-phosphoglycerate (B1209933) (3-PG) and NAD+. It has demonstrated efficacy in suppressing the growth of PHGDH-dependent cancer cells in both in vitro and in vivo xenograft models.
Physicochemical Properties
Recommended Vehicle Formulations for In Vivo Studies
Several vehicle formulations have been successfully used for the intraperitoneal (i.p.) administration of this compound in mice. The choice of vehicle can depend on the desired dosing volume and frequency. Below are three commonly used formulations.
Table 1: this compound Vehicle Formulations
| Formulation | Composition | Dosing (in vivo) | Reference |
| Formulation 1 | 5% Ethanol, 35% PEG 300, 60% of an aqueous 30% Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution. | 40 mg/kg, daily, intraperitoneally. | |
| Formulation 2 | 10% DMSO, 40% PEG 300, 5% Tween-80, 45% Saline. | 30 mg/kg, twice weekly, intraperitoneally. | |
| Formulation 3 | Ethanol, Polyethylene glycol 300 (PEG300), and Hydroxypropyl-beta-cyclodextrin (30% saline solution). | 40 mg/kg, intraperitoneally. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Based on Formulation 1)
This protocol describes the preparation of a 4 mg/mL solution of this compound, suitable for a 40 mg/kg dose in a 100 µL injection volume for a 20g mouse.
Materials:
-
This compound powder
-
Ethanol (100%)
-
Polyethylene glycol 300 (PEG 300)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the 30% HP-β-CD solution: Dissolve 3 g of HP-β-CD in 10 mL of sterile saline. Gently warm and vortex until fully dissolved. Allow to cool to room temperature.
-
Weigh this compound: Accurately weigh the required amount of this compound powder. For 1 mL of a 4 mg/mL solution, weigh 4 mg of this compound.
-
Dissolve in Ethanol: In a sterile microcentrifuge tube, dissolve the this compound powder in 50 µL of 100% ethanol. Vortex thoroughly.
-
Add PEG 300: Add 350 µL of PEG 300 to the this compound/ethanol solution. Vortex until the solution is clear.
-
Add HP-β-CD solution: Add 600 µL of the 30% HP-β-CD solution to the mixture.
-
Final Mixing: Vortex the final solution extensively to ensure homogeneity. If necessary, sonicate for 5-10 minutes to aid dissolution. The final solution should be clear.
-
Storage: It is recommended to prepare this formulation fresh before each use.
Protocol 2: In Vivo Administration of this compound
This protocol outlines the intraperitoneal injection of the prepared this compound formulation in a mouse xenograft model.
Materials:
-
Prepared this compound formulation
-
Mouse xenograft model
-
Insulin syringes (or other appropriate syringes with a 27-30 gauge needle)
-
70% Ethanol for disinfection
-
Animal scale
Procedure:
-
Animal Handling: Handle mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Weigh the Animal: Accurately weigh each mouse to determine the correct injection volume.
-
Calculate Injection Volume:
-
Dose (mg/kg) x Animal Weight (kg) / Concentration of this compound solution (mg/mL) = Injection Volume (mL)
-
For a 40 mg/kg dose in a 20g (0.02 kg) mouse using a 4 mg/mL solution: (40 mg/kg * 0.02 kg) / 4 mg/mL = 0.2 mL or 200 µL.
-
Note: Injection volumes should not exceed 150-200 µL per mouse to avoid discomfort and potential toxicity from the vehicle.
-
-
Prepare for Injection: Gently restrain the mouse. Disinfect the injection site on the lower abdomen with 70% ethanol.
-
Intraperitoneal Injection: Insert the needle at a shallow angle into the peritoneal cavity, avoiding internal organs. Slowly inject the calculated volume of the this compound formulation.
-
Monitor Animals: After injection, monitor the animals for any signs of distress or adverse reactions. It has been noted that the vehicle itself can cause toxicity at higher injection volumes.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound inhibits PHGDH, the first enzyme in the serine biosynthesis pathway, which converts the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate. This blockage of de novo serine synthesis leads to a depletion of downstream metabolites crucial for cell proliferation, including nucleotides. This can induce cell cycle arrest, particularly at the G1/S phase.
Caption: this compound inhibits PHGDH, blocking the serine biosynthesis pathway.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for conducting in vivo studies with this compound, from formulation preparation to data analysis.
Caption: A typical workflow for in vivo experiments using this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 4. Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stable Isotope Tracing Metabolomics with NCT-503 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCT-503 is a small molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2] This pathway is a critical component of cancer cell metabolism, providing the necessary building blocks for nucleotide synthesis, and replenishing one-carbon units for various biosynthetic reactions.[3] Stable isotope tracing, a powerful technique that uses non-radioactive isotopes to track the metabolic fate of molecules, allows for a detailed investigation of metabolic pathway dynamics.[4][5] When combined with this compound treatment, stable isotope tracing metabolomics provides a robust platform to elucidate the on-target and potential off-target effects of this inhibitor on cellular metabolism.
These application notes provide a comprehensive guide to designing and executing stable isotope tracing experiments using this compound, interpreting the resulting data, and understanding its implications for cancer metabolism research and drug development.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of PHGDH, with an IC50 of 2.5 μM. It acts by blocking the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis. This on-target inhibition leads to a reduction in the production of glucose-derived serine and can attenuate the growth of cancer cells dependent on this pathway.
Interestingly, studies have revealed that this compound also exhibits off-target effects that are independent of its PHGDH inhibitory activity. Stable isotope tracing studies have shown that this compound treatment can reroute glucose-derived carbons in central carbon metabolism. Specifically, it has been observed to reduce the entry of glucose-derived pyruvate (B1213749) into the tricarboxylic acid (TCA) cycle via citrate (B86180) synthase, while simultaneously enhancing the anaplerotic influx of pyruvate into the TCA cycle through pyruvate carboxylase.
Key Applications
-
Target Engagement and Pharmacodynamics: Confirming that this compound effectively inhibits PHGDH in a cellular context by tracing the reduced incorporation of labeled glucose into serine.
-
Elucidating Off-Target Effects: Investigating the broader metabolic consequences of this compound treatment beyond serine synthesis inhibition.
-
Identifying Metabolic Vulnerabilities: Uncovering metabolic dependencies in cancer cells that can be exploited for therapeutic benefit, potentially in combination with this compound.
-
Understanding Drug Resistance Mechanisms: Exploring how cancer cells metabolically adapt to long-term this compound treatment.
Quantitative Data Summary
The following tables summarize quantitative data from a pulsed stable isotope-resolved metabolomics (pSIRM) study using [U-¹³C]-glucose tracing in neuroblastoma cell lines treated with 10 µM this compound for 48 hours.
Table 1: Effect of this compound on ¹³C-Label Incorporation into Serine and Pyruvate
| Cell Line | Treatment | ¹³C-Serine Incorporation (%) | ¹³C-Pyruvate Incorporation (%) |
| BE(2)-C | Inactive Control | ~25 | ~80 |
| This compound (10 µM) | ~5 | ~80 | |
| SH-EP | Inactive Control | ~15 | ~75 |
| This compound (10 µM) | ~5 | ~75 |
Table 2: Effect of this compound on ¹³C-Label Incorporation into TCA Cycle Intermediates
| Cell Line | Treatment | ¹³C-Citrate Incorporation (%) | ¹³C-Malate Incorporation (%) |
| BE(2)-C | Inactive Control | ~60 | ~40 |
| This compound (10 µM) | ~20 | ~70 | |
| SH-EP | Inactive Control | ~50 | ~30 |
| This compound (10 µM) | ~15 | ~60 |
Signaling Pathway and Metabolic Rerouting with this compound
The following diagram illustrates the known metabolic pathways affected by this compound treatment.
Caption: Metabolic pathways affected by this compound treatment.
Experimental Workflow for Stable Isotope Tracing with this compound
The diagram below outlines a typical workflow for a stable isotope tracing experiment investigating the metabolic effects of this compound.
Caption: Experimental workflow for this compound stable isotope tracing.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells (e.g., neuroblastoma cell lines like BE(2)-C or SH-EP) in appropriate culture vessels (e.g., 6-well plates) at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to the desired final concentration (e.g., 10 µM). Prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: Remove the culture medium from the cells and replace it with the this compound containing medium or the vehicle control medium. Incubate the cells for the desired duration (e.g., 48 hours).
Stable Isotope Labeling
-
Labeling Medium Preparation: Prepare a labeling medium by supplementing glucose-free medium with the stable isotope-labeled glucose (e.g., 13 mM [U-¹³C]-glucose). Warm the labeling medium to 37°C.
-
Labeling: After the this compound treatment period, aspirate the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Pulsed Labeling: Add the pre-warmed labeling medium to the cells and incubate for a short period (e.g., 10 minutes) to capture the dynamic metabolic state.
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl solution.
-
Extraction: Immediately add 1 mL of ice-cold 80% methanol (B129727) to each well.
-
Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure complete cell lysis.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
-
Chromatographic Separation: Separate the metabolites using a liquid chromatography (LC) system. A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites.
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) to measure the mass-to-charge ratio (m/z) and intensity of the different isotopologues.
Data Analysis and Interpretation
-
Peak Integration: Integrate the peak areas for all isotopologues of the metabolites of interest.
-
Natural Abundance Correction: Correct the raw isotopologue distribution data for the natural abundance of stable isotopes.
-
Fractional Enrichment Calculation: Calculate the fractional contribution of the labeled substrate to each metabolite pool.
-
Statistical Analysis: Perform statistical analysis to identify significant differences in metabolite labeling between the this compound treated and control groups.
-
Pathway Analysis: Interpret the changes in labeling patterns in the context of known metabolic pathways to understand the metabolic rewiring induced by this compound.
Conclusion
Stable isotope tracing metabolomics is an indispensable tool for characterizing the mechanism of action of metabolic inhibitors like this compound. By providing a dynamic view of metabolic fluxes, this approach enables a deeper understanding of both the intended on-target effects and the unintended off-target consequences of drug treatment. The protocols and data presented here serve as a valuable resource for researchers aiming to employ this powerful technique to investigate cancer metabolism and develop more effective therapeutic strategies.
References
- 1. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. oaepublish.com [oaepublish.com]
- 4. benchchem.com [benchchem.com]
- 5. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Using Cellular Thermal Shift Assay (CETSA) to Confirm NCT-503 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a drug candidate with its intracellular target in a physiologically relevant environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a small molecule binds to its protein target, it generally increases the protein's resistance to thermal denaturation. By heating cell lysates or intact cells across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein, a thermal melting curve can be generated. A shift in this curve to a higher temperature in the presence of a compound provides direct evidence of target engagement.
NCT-503 is a small molecule inhibitor of Phosphoglycerate Dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] This pathway is upregulated in certain cancers, making PHGDH an attractive therapeutic target. This document provides a detailed protocol for using CETSA to confirm the intracellular target engagement of this compound with PHGDH.
Data Presentation
The following tables summarize representative quantitative data from a CETSA experiment designed to evaluate the target engagement of this compound with PHGDH.
Table 1: CETSA Melting Curve Data for PHGDH
This table presents the percentage of soluble PHGDH remaining after a 3-minute heat treatment at various temperatures, in the presence of a vehicle control (DMSO) or 10 µM this compound. The data is normalized to the amount of soluble protein at the lowest temperature (48°C).
| Temperature (°C) | % Soluble PHGDH (Vehicle Control) | % Soluble PHGDH (10 µM this compound) |
| 48 | 100.0 | 100.0 |
| 50 | 95.2 | 98.5 |
| 52 | 75.8 | 92.3 |
| 53.5 | 50.0 | 85.1 |
| 54 | 42.1 | 80.4 |
| 56 | 25.3 | 60.2 |
| 56.5 | 22.0 | 50.0 |
| 58 | 15.9 | 38.7 |
| 60 | 8.1 | 25.6 |
| 62 | 4.5 | 15.3 |
Table 2: Isothermal Dose-Response (ITDR) CETSA Data for this compound
This table shows the percentage of soluble PHGDH remaining after heating at a fixed temperature (56.5°C) for 3 minutes with varying concentrations of this compound. This method is used to determine the potency of target engagement.
| This compound Concentration (µM) | % Soluble PHGDH (at 56.5°C) |
| 0 (Vehicle) | 22.0 |
| 0.1 | 25.3 |
| 0.5 | 32.8 |
| 1.0 | 41.2 |
| 2.5 | 47.5 |
| 5.0 | 49.1 |
| 10.0 | 50.0 |
| 20.0 | 50.5 |
Experimental Protocols
Materials and Reagents
-
Cell Line: A human cell line with detectable PHGDH expression (e.g., BE(2)-C neuroblastoma cells).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitors.
-
BCA Protein Assay Kit.
-
Primary Antibody: Rabbit anti-PHGDH antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Loading Control Antibody: Mouse anti-GAPDH antibody.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking Buffer: 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
ECL Western Blotting Substrate.
-
Thermal cycler.
-
Centrifuge.
-
Western blot imaging system.
Protocol 1: CETSA Melting Curve
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in fresh culture medium at a density of 2 x 10^6 cells/mL.
-
Treat one aliquot of cells with 10 µM this compound and another with an equivalent volume of DMSO (vehicle control).
-
Incubate the cells for 1 hour at 37°C in a CO2 incubator.
-
-
Heat Challenge:
-
Aliquot 100 µL of the cell suspensions into PCR tubes for each temperature point.
-
Place the PCR tubes in a thermal cycler and heat for 3 minutes at the desired temperatures (e.g., a gradient from 48°C to 62°C).
-
Immediately after heating, cool the samples on ice for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding 100 µL of ice-cold lysis buffer.
-
Incubate on ice for 15 minutes with gentle vortexing every 5 minutes.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PHGDH antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the intensity at the lowest temperature.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
-
Cell Culture and Treatment:
-
Prepare a serial dilution of this compound in culture medium (e.g., 0.1 µM to 20 µM). Include a vehicle control.
-
Treat aliquots of the cell suspension with the different concentrations of this compound and incubate for 1 hour at 37°C.
-
-
Heat Challenge:
-
Heat all samples at a single, fixed temperature (e.g., 56.5°C) for 3 minutes in a thermal cycler. This temperature should be chosen from the melting curve experiment to be in the region of protein denaturation.
-
-
Cell Lysis, Protein Extraction, and Western Blot Analysis:
-
Follow steps 3 and 4 from the CETSA Melting Curve protocol.
-
Mandatory Visualizations
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Principle of CETSA: ligand binding stabilizes the target protein.
Caption: The serine biosynthesis pathway and the point of inhibition by this compound.
References
Application Notes and Protocols for NCT-503 Treatment in G1/S Cell Cycle Arrest Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCT-503 is a small molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in the de novo serine synthesis pathway.[1][2][3] By inhibiting PHGDH, this compound effectively blocks the conversion of the glycolytic intermediate 3-phosphoglycerate (B1209933) into serine.[3] This disruption of serine biosynthesis leads to a depletion of one-carbon units necessary for the synthesis of nucleotides, ultimately causing G1/S cell cycle arrest in cancer cells dependent on this pathway.[4] These application notes provide detailed protocols and quantitative data for utilizing this compound to induce G1/S cell cycle arrest in research settings.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Dependence | Parameter | Value | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | PHGDH-dependent | EC50 | 8-16 µM | |
| BT-20 | Triple-Negative Breast Cancer | PHGDH-dependent | EC50 | 8-16 µM | |
| HCC70 | Triple-Negative Breast Cancer | PHGDH-dependent | EC50 | 8-16 µM | |
| HT1080 | Fibrosarcoma | PHGDH-dependent | EC50 | 8-16 µM | |
| MT-3 | Not Specified | PHGDH-dependent | EC50 | 8-16 µM | |
| MDA-MB-231 | Triple-Negative Breast Cancer | PHGDH-independent | EC50 | ~50-100 µM | |
| ZR-75-1 | Breast Cancer | PHGDH-independent | EC50 | No toxicity | |
| SK-MEL-2 | Melanoma | PHGDH-independent | EC50 | No toxicity | |
| A549 | Non-Small Cell Lung Cancer | Not Specified | IC50 | 16.44 µM (72h) | |
| Various GSC lines | Glioblastoma | Not Specified | IC50 | < 30 µM | |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | IC50 | 20.2 ± 2.8 µM |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Administration | Reference |
| Half-life | 2.5 hours | Intraperitoneal | |
| Cmax | ~20 µM in plasma | Intraperitoneal | |
| AUClast | 14,700 hr*ng/mL | Intraperitoneal |
Signaling Pathway and Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. PHGDH activation fuels glioblastoma progression and radioresistance via serine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NCT-503: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the long-term storage, stability, and handling of the phosphoglycerate dehydrogenase (PHGDH) inhibitor, NCT-503, in both powder form and in solution. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in research and development settings.
Introduction to this compound
This compound is a potent and selective inhibitor of PHGDH, the rate-limiting enzyme in the serine biosynthesis pathway.[1][2] By targeting this pathway, this compound has shown efficacy in preclinical models of cancers that are dependent on de novo serine synthesis.[1] Its favorable pharmacokinetic properties make it a valuable tool for in vitro and in vivo studies.[2][3] Understanding its stability profile is paramount for obtaining reliable and reproducible experimental results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃F₃N₄S | |
| Molecular Weight | 408.48 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Purity | ≥98% (HPLC) |
Long-Term Storage and Stability of this compound Powder
Proper storage of solid this compound is essential to prevent degradation and maintain its potency over time.
Recommended Storage Conditions
The following table summarizes the recommended storage conditions for this compound powder.
| Storage Temperature | Duration | Packaging |
| -20°C | 3 years | Tightly sealed container, protected from light |
| 4°C | 2 years | Tightly sealed container, protected from light |
Data compiled from multiple chemical suppliers.
Handling Precautions for Solid Compound
-
Hygroscopicity: While not explicitly stated to be highly hygroscopic, it is good practice to handle the powder in a low-humidity environment (e.g., in a glove box or a room with a dehumidifier).
-
Light Sensitivity: Protect the solid compound from prolonged exposure to light. Store in an opaque or amber vial.
-
Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.
Preparation and Stability of this compound Solutions
The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions.
Solubility of this compound
The solubility of this compound in various solvents is critical for the preparation of stock and working solutions.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (122.41 mM) | |
| Ethanol | Limited solubility | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25.3 ± 2.6 µM | |
| Assay Buffer (containing 0.05% BSA) | 61.5 ± 2.0 µM (Kinetic Solubility) |
Note on DMSO: Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce the solubility of this compound. Sonication may be required to fully dissolve the compound in DMSO.
Recommended Storage of Stock Solutions
Proper storage of stock solutions is crucial to maintain the compound's activity and prevent degradation. It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
| Solvent | Storage Temperature | Duration |
| DMSO | -80°C | 2 years |
| DMSO | -20°C | 1 year |
Data compiled from multiple chemical suppliers.
Preparation of Working Solutions
The preparation of working solutions depends on the experimental application (in vitro or in vivo).
For cell-based assays, stock solutions in DMSO are typically diluted with cell culture medium to the final desired concentration.
Protocol for Preparing In Vitro Working Solution:
-
Thaw a frozen aliquot of the this compound stock solution in DMSO at room temperature.
-
Vortex the stock solution gently to ensure homogeneity.
-
Serially dilute the stock solution in cell culture medium to achieve the final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Use the prepared working solution immediately.
For animal studies, specific formulations are required to ensure solubility and bioavailability.
Example In Vivo Formulation 1 (Suspension):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 10% DMSO (from the stock solution), 40% PEG300, and 5% Tween-80.
-
Vortex thoroughly after the addition of each component.
-
Add 45% saline to the mixture and vortex until a uniform suspension is formed. Sonication may be necessary.
-
This formulation yields a 2.5 mg/mL suspension suitable for intraperitoneal (i.p.) injection.
Example In Vivo Formulation 2 (Solution for i.p. injection):
-
Prepare a vehicle of 5% ethanol, 35% PEG300, and 60% of an aqueous 30% hydroxypropyl-β-cyclodextrin solution.
-
Dissolve the required amount of this compound powder in this vehicle to achieve the desired final concentration (e.g., for a 40 mg/kg dose).
-
Ensure the solution is clear before administration.
Stability of In Vivo Formulations: It is strongly recommended to prepare these formulations fresh on the day of use. Do not store these formulations for extended periods.
Experimental Protocols
Protocol for Assessing Aqueous Solubility (Shake-Flask Method)
This protocol determines the thermodynamic solubility of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of desired pH (e.g., PBS, pH 7.4)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vials and place them on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for 24-48 hours to ensure saturation.
-
After equilibration, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated stability-indicating HPLC method (see section 5.2). A standard curve of this compound in the same buffer should be prepared for accurate quantification.
Protocol for Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products. The following is a general-purpose method that can be optimized for specific needs.
Chromatographic Conditions (starting point for optimization):
-
HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a suitable gradient, for example:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to initial conditions (95% A, 5% B)
-
20-25 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., determined by UV scan, typically around 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., DMSO diluted with mobile phase).
-
Prepare samples for analysis by diluting them to fall within the linear range of the standard curve.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and any additional peaks that may represent degradation products.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Protocol for Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method. Based on the structure of this compound (containing a piperazine (B1678402) ring and a carbothioamide group), it is susceptible to hydrolysis and oxidation.
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C) for several hours. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with 0.1 N NaOH, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH. Incubate at room temperature or a slightly elevated temperature. Take samples at various time points, neutralize with 0.1 N HCl, and analyze by HPLC.
-
Oxidative Degradation: Dissolve this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature and protect from light. Take samples at various time points and analyze by HPLC.
-
Thermal Degradation: Expose solid this compound powder to dry heat in an oven (e.g., 70°C). Take samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.
-
Photostability: Expose a solution of this compound (e.g., in methanol (B129727) or acetonitrile) to UV light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC at various time points.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action in the Serine Synthesis Pathway
This compound inhibits PHGDH, the first and rate-limiting enzyme in the de novo serine synthesis pathway, which converts 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate. This blockage leads to a reduction in the downstream production of serine and its derivatives, which are crucial for cancer cell proliferation, nucleotide synthesis, and redox balance.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Conclusion
The stability and proper handling of this compound are critical for its effective use in research. As a solid, this compound is stable for extended periods when stored at or below -20°C and protected from light. Stock solutions in DMSO are also stable for up to two years at -80°C. For experimental use, it is imperative to use freshly prepared working solutions and in vivo formulations. The provided protocols for solubility and stability assessment offer a framework for researchers to ensure the quality and integrity of their this compound samples, leading to more reliable and reproducible scientific outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of NCT-503 on the TCA Cycle
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of the PHGDH inhibitor, NCT-503, on the Tricarboxylic Acid (TCA) cycle.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
This compound is a small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2][3] Its on-target effect is the reduction of glucose-derived serine production.[1][2]
Q2: What are the known off-target effects of this compound on the TCA cycle?
Studies have revealed that this compound has a significant off-target effect on the TCA cycle, independent of its PHGDH inhibitory activity. Specifically, this compound treatment leads to a strong reduction in the synthesis of glucose-derived citrate (B86180). This is accompanied by an enhanced incorporation of glucose-derived carbons into the TCA cycle via pyruvate (B1213749) carboxylase.
Q3: Is the off-target effect on the TCA cycle dependent on the expression level of PHGDH?
No, the reduction in glucose-derived citrate synthesis upon this compound treatment occurs in cell models with divergent levels of PHGDH expression, including in PHGDH knockout clones. This indicates the off-target effect is independent of the on-target PHGDH inhibition.
Q4: Does this compound directly inhibit citrate synthase?
Current evidence suggests that this compound does not directly inhibit citrate synthase. Studies have shown that the activity and thermal stability of citrate synthase are not altered by this compound treatment. The precise molecular mechanism underlying this off-target effect remains to be fully elucidated.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Unexpectedly low levels of citrate in metabolomics data after this compound treatment.
-
Potential Cause: This is a known off-target effect of this compound. The compound reduces the entry of glucose-derived carbon into citrate.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Simultaneously measure the levels of serine to confirm that this compound is inhibiting PHGDH as expected. A significant reduction in glucose-derived serine should be observed.
-
Isotope Tracing: Utilize ¹³C-glucose labeling followed by mass spectrometry to trace the flow of glucose-derived carbons. This will help to quantify the reduction in ¹³C-label incorporation into citrate and other TCA cycle intermediates.
-
Investigate Alternative Carbon Entry Points: Measure the incorporation of ¹³C from glucose into malate (B86768) and other intermediates downstream of pyruvate carboxylase. An increase in labeling in these metabolites would support the hypothesis of carbon rerouting.
-
Issue 2: No significant change in cell viability despite observing metabolic shifts.
-
Potential Cause: The anti-proliferative effects of this compound can be cell-line dependent and may not always correlate directly with the observed metabolic reprogramming in the short term. Some cell lines might be less sensitive to the immediate metabolic effects.
-
Troubleshooting Steps:
-
Time-Course Experiment: Extend the duration of the this compound treatment (e.g., up to 96 hours) to allow for potential long-term effects on cell proliferation to manifest.
-
Dose-Response Analysis: Perform a dose-response curve with a range of this compound concentrations to determine the EC50 for cytotoxicity in your specific cell line.
-
Alternative Viability Assays: Employ multiple methods to assess cell viability, such as ATP-based assays (e.g., CellTiter-Glo) and direct cell counting, to ensure the accuracy of your findings.
-
Issue 3: Inconsistent results in in vivo studies.
-
Potential Cause: In vivo experiments can be influenced by various factors including drug formulation, administration route, and animal model characteristics.
-
Troubleshooting Steps:
-
Vehicle and Formulation: Ensure proper preparation of the this compound formulation for in vivo administration. A commonly used vehicle consists of ethanol, PEG300, and ddH₂O.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the concentration of this compound in plasma and tumor tissue to ensure adequate drug exposure.
-
Tumor Model Selection: Be aware that the anti-tumor effects of this compound can be more pronounced in PHGDH-dependent xenograft models. The off-target TCA cycle effects may contribute to its efficacy, but this could vary between models.
-
Data Summary
The following tables summarize key quantitative data related to this compound's effects.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| PHGDH IC₅₀ (cell-free) | 2.5 µM | - | |
| Serine Flux EC₅₀ | 2.3 µM | MDA-MB-468 | |
| Cytotoxicity EC₅₀ | 8 µM | MDA-MB-468 | |
| Proliferation Inhibition (10 µM for 96h) | Up to 50% | SH-EP and SK-N-AS |
Table 2: In Vivo Administration of this compound
| Parameter | Value | Animal Model | Reference |
| Administration Route | Intraperitoneal (i.p.) | Mice | |
| Dosage | 40 mg/kg | Mice (5T33MM model) | |
| Plasma Cmax | ~20 µM | Mice | |
| Half-life | 2.5 hr | Mice |
Experimental Protocols
1. 13C-Glucose Tracing and Metabolomics Analysis
This protocol is designed to investigate the off-target effects of this compound on the TCA cycle.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere. Culture cells for 48 hours with the desired concentration of this compound (e.g., 10 µM) or a vehicle control.
-
Isotope Labeling: Replace the culture medium with a medium containing fully labeled ¹³C-glucose (e.g., 13 mM) for a defined period (e.g., 10 minutes) before harvesting.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold saline.
-
Add ice-cold 80% methanol (B129727) to the cells and scrape them.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at high speed to pellet the protein and debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) to determine the incorporation of ¹³C into TCA cycle intermediates like citrate and malate.
-
Data Analysis: Calculate the percentage of ¹³C-label incorporation into each metabolite to assess the carbon flow through the metabolic pathways.
Visualizations
Caption: On- and off-target effects of this compound on cellular metabolism.
Caption: Troubleshooting workflow for unexpected citrate reduction.
References
- 1. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming NCT-503 Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of NCT-503, a phosphoglycerate dehydrogenase (PHGDH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture media). What should I do first?
A1: Direct dissolution of this compound in purely aqueous solutions can be challenging. The recommended first step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for this compound.[1][2][3] From this stock solution, you can make further dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is minimal (typically <0.5% v/v) to avoid affecting the biological system.[4]
Q2: What are the recommended solvents for creating an this compound stock solution?
A2: Based on available data, several solvents can be used to prepare this compound stock solutions. The choice will depend on the required concentration and the compatibility with your experimental setup.
Q3: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds.[5] Here are several strategies to mitigate this:
-
Optimize the Dilution Process: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help prevent the formation of localized high concentrations of the compound that can lead to precipitation.
-
Use a Co-solvent System: For in vivo or other sensitive applications, a co-solvent system can be highly effective. A common formulation for this compound involves a mixture of ethanol, PEG300, and an aqueous solution of hydroxypropyl-β-cyclodextrin.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a bath sonicator can help dissolve small amounts of precipitate. However, the thermal stability of this compound should be considered for prolonged heating.
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine synthesis pathway. It acts as a non-competitive inhibitor with respect to both 3-phosphoglycerate (B1209933) (3-PG) and NAD+. By inhibiting PHGDH, this compound blocks the production of serine from glucose, which can impact nucleotide synthesis and lead to cell cycle arrest in PHGDH-dependent cancer cells.
Troubleshooting Guide
Issue: Precipitate observed in the final working solution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | 1. Prepare a higher concentration stock solution in 100% DMSO. 2. Perform serial dilutions in the aqueous buffer, ensuring vigorous mixing at each step. | A clear final working solution with the desired this compound concentration. |
| Solvent Incompatibility | 1. For in vivo studies, use a co-solvent system such as 5% ethanol, 35% PEG 300, and 60% aqueous 30% hydroxypropyl-β-cyclodextrin. 2. For in vitro assays, ensure the final DMSO concentration is below 0.5%. | Improved solubility and stability of this compound in the final formulation. |
| pH of the Aqueous Buffer | 1. Test the solubility of this compound in buffers with slightly different pH values. Since it is soluble in 0.1N HCl, a slightly acidic pH might improve solubility. | Identification of an optimal pH range for this compound solubility in your experimental buffer. |
| Temperature Effects | 1. Gently warm the final solution to 37°C. 2. Use a bath sonicator for a short period to aid dissolution. | Redissolution of the precipitate. Monitor for any signs of compound degradation. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 40.9 mg/mL | A high-concentration stock solution can be prepared. | |
| DMSO | 81-82 mg/mL (198.29 - 200.74 mM) | Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility. | |
| DMF | 25 mg/mL | - | |
| Ethanol | 1 mg/mL | - | |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL | - | |
| 0.1N HCl (aq) | Soluble | Suggests potential for improved solubility at lower pH. |
Table 2: In Vivo Formulation for this compound
| Component | Percentage | Reference |
| Ethanol | 5% | |
| PEG 300 | 35% | |
| 30% Hydroxypropyl-β-cyclodextrin (in water) | 60% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 408.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, weigh out 4.085 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If needed, sonicate in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed aqueous buffer (e.g., cell culture medium)
-
Vortex mixer or pipette
Procedure:
-
Prepare intermediate dilutions (if necessary): From the 10 mM stock, prepare intermediate dilutions in 100% DMSO to achieve the desired final concentrations.
-
Final Dilution: Add the required volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer. It is critical to add the DMSO stock to the buffer and not the other way around.
-
Rapid Mixing: Immediately after adding the DMSO stock, mix the solution thoroughly by vortexing or pipetting up and down to ensure rapid and uniform dispersion.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is at a non-toxic level for your cells (typically ≤ 0.1%). Remember to include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Visualizations
References
Potential toxicity of NCT-503 vehicle in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of the vehicle used for NCT-503 in animal studies. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the composition of the vehicle commonly used for this compound in animal studies?
A1: The most frequently reported vehicle for administering this compound in animal studies, particularly via intraperitoneal (IP) injection, consists of a tripartite mixture: 5% ethanol, 35% polyethylene (B3416737) glycol 300 (PEG 300), and 60% of an aqueous solution of 30% hydroxypropyl-β-cyclodextrin (HP-β-CD)[1][2][3].
Q2: Is the this compound vehicle known to be toxic to animals?
A2: There is evidence to suggest that the vehicle itself may exhibit toxicity, particularly at higher administration volumes. In one study, toxicity was observed when the this compound formulation was injected at a volume of 200 μL, whereas no toxicity was noted at 100 μL, leading to the hypothesis that the solvent was responsible for the adverse effects[4].
Q3: What are the known toxicities of the individual components of the this compound vehicle?
Troubleshooting Guide: Vehicle-Related Toxicity
This guide is designed to help researchers identify and mitigate potential adverse effects related to the this compound vehicle during in vivo experiments.
Issue 1: Observation of Acute Adverse Events Post-Injection
-
Symptoms: Immediate signs of distress in animals following IP injection, such as writhing, abdominal scratching, lethargy, or ruffled fur.
-
Potential Cause: The vehicle, particularly the PEG 300 component, can be an irritant and cause pain upon injection. The volume of administration can also play a significant role.
-
Troubleshooting Steps:
-
Reduce Injection Volume: As evidenced by studies with this compound, reducing the injection volume (e.g., from 200 μL to 100 μL) can eliminate signs of toxicity[4].
-
Monitor Dosing: Ensure the total dose of each vehicle component is within a tolerable range. Refer to the quantitative data tables below for guidance on the reported toxicities of individual components.
-
Observe Control Animals: Administer the vehicle alone to a control group of animals to differentiate between vehicle-induced effects and those of the test compound.
-
Issue 2: Sub-chronic or Delayed Onset Toxicity
-
Symptoms: Gradual weight loss, changes in behavior, or abnormal findings in terminal bloodwork (e.g., elevated liver enzymes) or histology (e.g., organ damage).
-
Potential Cause: Cumulative toxicity from repeated administration of the vehicle components. PEG 300 can cause chronic inflammation and liver damage, while high cumulative doses of HP-β-CD can lead to organ-specific histopathological changes.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Consider reducing the frequency of administration if possible, or lowering the concentration of the formulation to allow for a smaller injection volume.
-
Implement Health Monitoring: Regularly monitor animal body weight, food and water intake, and clinical signs. Consider periodic blood sampling for hematology and clinical chemistry analysis.
-
Terminal Endpoint Analysis: At the end of the study, perform comprehensive histopathological examinations of key organs (liver, kidneys, lungs, and injection site) in both the vehicle control and treated groups to assess for any vehicle-related pathologies.
-
Data Presentation: Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of the individual components of the this compound vehicle.
Table 1: Summary of Polyethylene Glycol (PEG 300/400) Intraperitoneal Toxicity in Mice
| Parameter | Dose/Concentration | Observation | Reference |
| LD50 | 7.5 - 8 mL/kg | Lethal dose for 50% of animals. | |
| Toxicity | 8 mL/kg (single dose) | Pain and 50% mortality. | |
| Tolerability | 2 mL/kg (repeated doses) | No obvious signs of systemic toxicity. | |
| Pathology | 4 mL/kg (single dose) | Irritant effect on serosal surfaces, subcapsular hepatocellular necrosis. |
Table 2: Summary of Hydroxypropyl-β-cyclodextrin (HP-β-CD) Parenteral Toxicity in Rodents
| Route | Dose/Concentration | Species | Observation | Reference |
| Intraperitoneal | Up to 10,000 mg/kg (acute) | Mouse | Neither lethal nor produced any toxicity. | |
| Intravenous | High doses | Rat | Reversible histopathological changes in lungs, liver, and kidney. | |
| Oral | 100 mg/mL (90 days) | Mouse | Elevated serum transaminase levels. |
Experimental Protocols
Protocol 1: Preparation of this compound Vehicle
-
Prepare a 30% (w/v) solution of hydroxypropyl-β-cyclodextrin in sterile water.
-
In a sterile container, combine 5% ethanol, 35% polyethylene glycol 300, and 60% of the 30% hydroxypropyl-β-cyclodextrin solution (v/v/v).
-
Mix thoroughly until a clear, homogenous solution is formed.
-
The solution should be prepared fresh and can be sterile-filtered through a 0.22 µm filter if necessary.
Protocol 2: Intraperitoneal Injection in Mice
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Insert a 25-27 gauge needle at a 10-20 degree angle. Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.
-
Administration: Slowly inject the solution. The recommended maximum injection volume for a mouse is typically 10 mL/kg. For a 25g mouse, this would be 250 µL. However, based on this compound studies, it is advisable to keep the volume at or below 100 µL to minimize vehicle toxicity.
-
Post-injection Monitoring: Observe the animal for any immediate signs of distress.
Visualizations
Caption: Experimental workflow for in vivo studies with this compound, from vehicle preparation to endpoint analysis.
Caption: Troubleshooting logic for addressing potential vehicle-related toxicity in this compound animal studies.
References
NCT-503 inactive control for validating experimental results
This technical support center provides researchers, scientists, and drug development professionals with guidance on using the phosphoglycerate dehydrogenase (PHGDH) inhibitor, NCT-503, and its corresponding inactive control for robust experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound inactive control and why is it important?
A1: The this compound inactive control (Sigma-Aldrich catalog number SML1671) is a crucial tool for validating that the observed biological effects of this compound are due to the specific inhibition of its target, PHGDH.[1] It is structurally very similar to this compound, with the key difference being the substitution of a 4-pyridinyl group for the 4-trifluoromethyl substituent.[2][3] This modification renders the control compound inactive against PHGDH.[2][3] By using this inactive control alongside this compound, researchers can differentiate between on-target effects (PHGDH inhibition) and any potential off-target or non-specific effects of the chemical scaffold.
Q2: What is the mechanism of action for this compound?
A2: this compound is a non-competitive inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine biosynthesis pathway. It selectively blocks the synthesis of serine from glucose. This inhibition leads to a depletion of nucleotides and subsequent cell cycle arrest in PHGDH-dependent cancer cells.
Q3: Are there known off-target effects for this compound?
A3: Yes, studies have shown that this compound can exert effects independent of PHGDH inhibition. For instance, this compound has been observed to reduce the proliferation of neuroblastoma cell lines with low or even knocked-out PHGDH expression. Furthermore, it has been shown to reroute glucose-derived carbons into the TCA cycle, an effect not seen with the inactive control. These findings highlight the importance of using the inactive control to properly attribute experimental outcomes to PHGDH inhibition.
Q4: What are the recommended working concentrations for this compound and its inactive control?
A4: The optimal concentration will vary depending on the cell line and experimental conditions. However, many published studies have used a concentration of 10 µM for both this compound and its inactive control in cell-based assays. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected activity observed with the this compound inactive control (e.g., reduced cell viability). | The observed effect may be an off-target effect of the chemical scaffold, independent of PHGDH inhibition. | This is a key finding. Document this off-target effect and compare its magnitude to the effect of this compound. This allows you to delineate the specific contribution of PHGDH inhibition. |
| The concentration of the inactive control is too high, leading to non-specific toxicity. | Perform a dose-response experiment with the inactive control to identify a concentration that is non-toxic but still serves as a valid negative control. | |
| Contamination of the inactive control with the active this compound. | Ensure you are using a high-purity inactive control from a reputable supplier. If in doubt, consider analytical testing of the compound. | |
| No effect is observed with this compound in a cell line expected to be PHGDH-dependent. | The cell line may have a lower than expected dependence on de novo serine synthesis. | Confirm the expression and activity of PHGDH in your cell line using techniques like Western Blot or enzymatic assays. |
| The compound is not reaching its target within the cell. | Verify the solubility and stability of this compound in your cell culture medium. Ensure proper dissolution of the compound as per the manufacturer's instructions. | |
| The experimental endpoint is not sensitive to PHGDH inhibition. | Consider using multiple assays to assess the effects of this compound, such as cell proliferation assays, metabolic flux analysis, or cell cycle analysis. | |
| High variability in results between experiments. | Inconsistent dissolution or storage of the compounds. | Prepare fresh stock solutions of this compound and the inactive control for each experiment. Store stock solutions at -20°C or -80°C as recommended by the supplier. |
| Cell line instability or passage number variation. | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
Data Presentation
Table 1: Comparative Activity of this compound and its Inactive Control
| Compound | Target | IC50 | Reference |
| This compound | PHGDH | 2.5 µM | |
| This compound Inactive Control (SML1671) | PHGDH | >57 µM |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the this compound inactive control in cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
Incubation: Remove the old medium from the wells and add the medium containing the compounds. Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as an MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the results as a dose-response curve to determine the EC50 values.
Visualizations
References
- 1. Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NCT-503 Concentration for Selective PHGDH Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing NCT-503, a selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2][3] PHGDH is the enzyme that catalyzes the first, rate-limiting step in the de novo serine synthesis pathway, converting 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate.[4][5] By inhibiting PHGDH, this compound blocks the production of serine from glucose, thereby impacting downstream metabolic processes that are dependent on serine, such as nucleotide, lipid, and protein synthesis.
Q2: What is the reported IC50 value for this compound?
A2: The in vitro IC50 value for this compound against PHGDH is approximately 2.5 µM.
Q3: Is this compound selective for PHGDH?
A3: this compound is reported to be a selective inhibitor of PHGDH and is inactive against a panel of other dehydrogenases. However, some studies have reported potential off-target effects, particularly at higher concentrations, which may lead to PHGDH-independent effects on cellular metabolism, such as rerouting glucose-derived carbons into the TCA cycle.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO. For example, a stock solution of 10 mM can be prepared in DMSO. It is recommended to aliquot the stock solution and store it at -20°C for up to one year or at -80°C for up to two years to avoid repeated freeze-thaw cycles.
Q5: What are the typical working concentrations of this compound in cell-based assays?
A5: The effective concentration of this compound in cell-based assays can vary depending on the cell line and the experimental endpoint. Effective concentrations (EC50) for PHGDH-dependent cell lines are typically in the range of 8–16 µM. Some studies have used concentrations around 10 µM to observe effects on cell proliferation and metabolism. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant inhibition of cell proliferation observed. | Cell line may not be dependent on de novo serine synthesis (low PHGDH expression). | - Confirm PHGDH expression levels in your cell line via Western blot or qPCR. - Use a positive control cell line known to be sensitive to PHGDH inhibition (e.g., MDA-MB-468). - Culture cells in serine/glycine-depleted media to enhance dependency on the de novo pathway. |
| This compound concentration is too low. | - Perform a dose-response curve to determine the EC50 for your specific cell line. Start with a broad range of concentrations (e.g., 1 µM to 50 µM). | |
| Inactive this compound compound. | - Ensure proper storage of the compound to maintain its activity. - Purchase the compound from a reputable supplier. | |
| High cell death observed even at low concentrations. | Cell line is highly sensitive to PHGDH inhibition. | - Lower the concentration of this compound used in your experiments. - Reduce the treatment duration. |
| Off-target effects of this compound. | - Use an inactive analog of this compound as a negative control to distinguish between on-target and off-target effects. - Perform rescue experiments by supplementing the culture medium with serine. | |
| Variability in experimental results. | Inconsistent cell culture conditions. | - Maintain consistent cell passage numbers and seeding densities. - Ensure uniform drug treatment across all wells/plates. |
| Instability of this compound in media. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment. | |
| Unexpected metabolic changes observed (e.g., alterations in the TCA cycle). | This compound may have off-target effects on other metabolic pathways. | - Investigate downstream metabolic pathways using techniques like metabolomics to understand the full effect of the inhibitor. - Compare the metabolic profile of this compound treated cells with that of PHGDH knockout cells to differentiate on-target from off-target effects. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference(s) |
| IC50 (Enzymatic Assay) | 2.5 µM | - | |
| EC50 (Cell Proliferation) | 8 - 16 µM | PHGDH-dependent (e.g., MDA-MB-468, BT-20) | |
| 76.6 ± 3.2 µM | MDA-MB-231 (low PHGDH) | ||
| 93.4 ± 14.0 µM | Hs 578T (low PHGDH) | ||
| 16.44 µM | A549 | ||
| Working Concentration | 10 µM | Neuroblastoma cell lines |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Protocol 2: In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., NOD.SCID) for tumor xenografts.
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Preparation: Prepare this compound for intraperitoneal (i.p.) injection. A common vehicle consists of 5% ethanol, 35% PEG 300, and 60% of an aqueous 30% hydroxypropyl-β-cyclodextrin solution.
-
Treatment: Administer this compound (e.g., 40 mg/kg) or vehicle control daily via i.p. injection.
-
Monitoring: Monitor tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Visualizations
Caption: PHGDH signaling pathway and this compound inhibition.
Caption: General experimental workflow for this compound.
References
Technical Support Center: Troubleshooting Unexpected Results in NCT-503 Metabolic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in metabolic studies involving the PHGDH inhibitor, NCT-503.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments with this compound.
Question 1: We observe a significant anti-proliferative effect of this compound in a cell line with low or no PHGDH expression. Is this expected?
Answer: Yes, this is a documented phenomenon. While this compound is a known inhibitor of phosphoglycerate dehydrogenase (PHGDH), studies have shown it can reduce cell viability even in cell lines with low PHGDH expression.[1][2] For example, this compound has been observed to decrease the number of viable SH-EP and SK-N-AS neuroblastoma cells, which have low PHGDH levels, by up to 50%.[1] This suggests that this compound may have off-target effects or that even a low level of PHGDH activity is critical in certain contexts.
One significant off-target effect that has been identified is the rerouting of glucose-derived carbons into the TCA cycle, independent of its on-target effect on PHGDH.[1][2] this compound treatment has been shown to strongly reduce the synthesis of glucose-derived citrate (B86180) in various cell models, irrespective of their PHGDH expression level.
Question 2: Our ¹³C-glucose tracing experiment shows a decrease in labeled serine as expected, but we also see a significant reduction in the incorporation of glucose-derived carbons into TCA cycle intermediates like citrate. Why is this happening?
Answer: This is a key off-target effect of this compound. Research has demonstrated that this compound can limit the entry of glucose-derived carbon into citrate from pyruvate (B1213749) in neuroblastoma cells. This effect is independent of PHGDH expression. It is proposed that this compound may enhance the activity of the pyruvate carboxylase pathway as an alternative route to fuel the TCA cycle. Therefore, when analyzing your metabolomics data, it is crucial to consider this PHGDH-independent impact on central carbon metabolism.
Question 3: We are observing a futile cycle of serine synthesis from glycine (B1666218) after this compound treatment. Can you explain this?
Answer: Yes, this is a fascinating aspect of this compound's mechanism of action. This compound selectively blocks the de novo synthesis of serine from glucose. However, it simultaneously triggers a process where serine is synthesized from glycine, dependent on the enzyme SHMT1. This creates a futile cycle that depletes the cell of one-carbon units and ultimately leads to nucleotide depletion and cell cycle arrest.
Question 4: What is the mechanism of inhibition of this compound on PHGDH?
Answer: this compound is a non-competitive inhibitor with respect to both 3-phosphoglycerate (B1209933) (3-PG) and the co-substrate NAD+. It has an IC50 value of approximately 2.5 μM for PHGDH. Interestingly, binding of this compound to PHGDH has been shown to decrease the melting temperature of the enzyme, suggesting it induces destabilization.
Quantitative Data Summary
Table 1: Effect of this compound on Cell Viability in Neuroblastoma Cell Lines with Varying PHGDH Expression
| Cell Line | PHGDH Expression Level | % Reduction in Viable Cells with 10 µM this compound (96h) |
| BE(2)-C | High | 40-50% |
| Kelly | High | 20-35% |
| SH-EP | Low | 40-50% |
| SK-N-AS | Low | 20-35% |
Data summarized from published studies.
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 7 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with serial dilutions of this compound or a vehicle control for the desired duration (e.g., 96 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CCK-8) to each well and incubate for 4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Protocol 2: ¹³C-Glucose Tracing and Metabolomics
-
Cell Culture: Culture cells to the desired confluency.
-
Labeling: Replace the culture medium with a medium containing ¹³C-labeled glucose and treat with this compound or vehicle for a specified time (e.g., 24 hours).
-
Metabolite Extraction: Aspirate the medium and quench metabolism by adding ice-cold 80% methanol. Scrape the cells and collect the extract.
-
Sample Preparation: Centrifuge the cell extracts to pellet debris. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS/MS) to determine the isotopic enrichment in key metabolites.
Visualizations
Caption: On-target effect of this compound on the de novo serine synthesis pathway.
Caption: Off-target effect of this compound on central carbon metabolism.
Caption: Logical workflow for troubleshooting unexpected this compound results.
References
Technical Support Center: Mechanisms of Acquired Resistance to NCT-503 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments investigating acquired resistance to NCT-503, a known inhibitor of phosphoglycerate dehydrogenase (PHGDH).
Frequently Asked Questions (FAQs)
General Information
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. By inhibiting PHGDH, this compound blocks the conversion of the glycolytic intermediate 3-phosphoglycerate (B1209933) into 3-phosphohydroxypyruvate, thereby depleting the intracellular pool of serine. This leads to a reduction in the synthesis of nucleotides and other essential biomolecules, ultimately causing cell cycle arrest and inhibiting cancer cell proliferation.[1][2][3]
Q2: What are the known off-target effects of this compound?
Some studies have reported off-target effects of this compound. For instance, it has been shown to reduce the synthesis of glucose-derived citrate (B86180) in neuroblastoma cell lines, an effect that is independent of PHGDH expression levels.[4] Researchers should be aware of these potential off-target effects when interpreting experimental results.
Acquired Resistance Mechanisms
Q3: What are the potential mechanisms by which cancer cells acquire resistance to this compound?
While specific, clinically validated mechanisms of acquired resistance to this compound are still under investigation, based on preclinical studies and general principles of drug resistance, several potential mechanisms can be hypothesized:
-
Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to bypass the effects of PHGDH inhibition. This may involve:
-
Upregulation of Serine Uptake: Cells may increase their reliance on exogenous serine from the microenvironment by upregulating serine transporters.
-
Activation of Compensatory Pathways: The one-carbon metabolism pathway, which is interconnected with serine metabolism, may be rewired. For example, upregulation of serine hydroxymethyltransferase (SHMT1), which converts serine to glycine (B1666218) and a one-carbon unit, could play a role in metabolic adaptation.[5]
-
Increased Glutaminolysis: Cancer cells might enhance glutaminolysis to fuel the TCA cycle and provide precursors for biosynthesis, compensating for the metabolic block induced by this compound.
-
-
Genetic Alterations:
-
Mutations in PHGDH: While not yet reported for this compound, acquired resistance to other targeted therapies often involves mutations in the drug's target protein that reduce binding affinity.
-
Amplification of PHGDH: Increased expression of the target enzyme could potentially overcome the inhibitory effect of the drug.
-
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
Q4: How can I investigate if my resistant cell line has upregulated serine uptake?
You can perform a serine uptake assay using radiolabeled serine (e.g., ³H-serine or ¹⁴C-serine). Compare the rate of serine uptake in your resistant cell line to the parental, sensitive cell line. An increased uptake rate in the resistant line would suggest this as a potential resistance mechanism.
Troubleshooting Guides
Inconsistent IC50 Values for this compound
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell viability assays.
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity | Authenticate your cell line (e.g., via STR profiling) to ensure it has not been misidentified or cross-contaminated. Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug responses. |
| Experimental Conditions | Ensure consistent cell seeding density across all experiments. Variations in initial cell numbers can significantly impact results. Use the same batch and concentration of serum, as serum components can affect cell growth and drug response. Maintain a consistent incubation time with this compound. |
| Assay Protocol | Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values. Use the same assay for all comparative experiments. Be aware that components of the assay may interact with this compound. |
| This compound Stock Solution | Prepare fresh dilutions of this compound for each experiment from a validated stock. Ensure proper storage of the stock solution (protected from light and at the recommended temperature) to prevent degradation. |
Difficulty in Generating an this compound Resistant Cell Line
Problem: Your cancer cell line is not developing resistance to this compound despite long-term treatment with increasing concentrations.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Drug Concentration | Start with a concentration of this compound that is at or slightly below the IC20 to allow for a subpopulation of cells to survive and potentially develop resistance. A concentration that is too high may lead to complete cell death. |
| Insufficient Treatment Duration | The development of acquired resistance is a gradual process that can take several months. Be patient and continue the dose-escalation protocol over an extended period. |
| Cell Line Characteristics | Some cell lines may have a lower intrinsic capacity to develop resistance to certain drugs. Consider using a different cell line known to be sensitive to PHGDH inhibition. |
| Instability of Resistance | The resistant phenotype may be unstable in the absence of the drug. Always maintain a parallel culture of the resistant cells in the presence of the final selection concentration of this compound. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Sensitive and Acquired Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| MDA-MB-468 | 20.2 ± 2.8 | Data not available | Data not available |
| Hs 578T | 93.4 ± 14.0 | Data not available | Data not available |
| MDA-MB-231 | 76.6 ± 3.2 | Data not available | Data not available |
| A549 | 16.44 (at 72h) | Data not available | Data not available |
Note: The table presents published IC50 values for parental cell lines. Data for experimentally generated this compound resistant lines are not yet widely available in the literature.
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cancer Cell Line
This protocol describes a general method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard cell culture equipment
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20-IC30.
-
Monitor Cell Growth: Continuously monitor the cells. Initially, a significant reduction in cell proliferation is expected.
-
Dose Escalation: Once the cells resume a stable growth rate (may take several weeks), subculture them and increase the concentration of this compound in the medium. A common approach is to increase the concentration by 1.5- to 2-fold.
-
Repeat Dose Escalation: Continue this process of gradually increasing the this compound concentration as the cells adapt and resume proliferation.
-
Characterize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5- to 10-fold the initial IC50), perform a new dose-response experiment to determine the stable IC50 of the resistant line.
-
Cryopreservation: Cryopreserve vials of the resistant cells at different stages of the selection process.
Protocol 2: Western Blot Analysis of PHGDH and SHMT1
This protocol outlines the steps for detecting the protein expression levels of PHGDH and SHMT1 in sensitive versus resistant cell lines.
Materials:
-
Cell lysates from parental and resistant cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PHGDH, anti-SHMT1, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Metabolite Extraction for Serine Synthesis Pathway Analysis
This protocol describes a method for extracting intracellular metabolites for analysis by mass spectrometry.
Materials:
-
Parental and resistant cells cultured in multi-well plates
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
Centrifuge
Procedure:
-
Quench Metabolism: Rapidly aspirate the culture medium and wash the cells once with ice-cold saline. Immediately add ice-cold 80% methanol to each well to quench metabolic activity.
-
Cell Lysis and Collection: Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
-
Extraction: Vortex the tubes and incubate on ice for 20 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Sample Preparation for MS: The extracted metabolites can then be dried and reconstituted in an appropriate solvent for mass spectrometry analysis.
Mandatory Visualizations
Caption: this compound inhibits PHGDH, the rate-limiting enzyme in the serine synthesis pathway.
Caption: Workflow for generating an this compound resistant cell line.
References
- 1. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Responses Induced by this compound Treatment on Triple-Negative Breast Cancer Cell Lines: A Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects in NCT-503 experiments
This guide provides researchers, scientists, and drug development professionals with essential information for using NCT-503, a potent inhibitor of phosphoglycerate dehydrogenase (PHGDH). The focus is on understanding and minimizing off-target effects to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound? A1: The primary target of this compound is phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] It inhibits PHGDH with an IC50 value of approximately 2.5 µM.[1][4]
Q2: What is the mechanism of action for this compound? A2: this compound is a non-competitive inhibitor with respect to both 3-phosphoglycerate (B1209933) (3-PG) and the co-substrate NAD+. It selectively blocks the production of serine from glucose. Interestingly, binding of this compound can decrease the thermal stability of the PHGDH protein.
Q3: Are there known off-target effects for this compound? A3: Yes. A significant off-target effect has been identified where this compound reduces the synthesis of glucose-derived citrate (B86180), thereby affecting carbon flow into the Tricarboxylic Acid (TCA) cycle. This effect appears to be independent of PHGDH expression levels and is not mediated by direct inhibition of citrate synthase.
Q4: Is this compound selective? A4: this compound is considered highly selective. It has been shown to be inactive against a panel of other dehydrogenases and displays minimal cross-reactivity when screened against a large panel of 168 G-protein coupled receptors (GPCRs). However, as noted in Q3, functional off-target effects on metabolic pathways can occur.
Q5: What is a good negative control for this compound experiments? A5: A structurally related but biologically inactive compound is the ideal negative control to distinguish specific on- and off-target effects from non-specific compound effects. If this is unavailable, using a different potent PHGDH inhibitor with a distinct chemical scaffold can help validate on-target phenotypes.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected or Excessive Cytotoxicity
Q: I'm observing high levels of cell death at concentrations expected to be selective for PHGDH inhibition. How can I determine if this is an on-target or off-target effect?
A: This is a common and critical question. The cytotoxicity of this compound can be either on-target (due to serine depletion in dependent cells) or off-target. Follow these steps to dissect the effect:
-
Confirm On-Target Dependency: First, verify that your cell line is dependent on de novo serine synthesis. You can do this by measuring PHGDH expression via Western blot or qPCR. High PHGDH expression often correlates with sensitivity.
-
Perform a Serine Rescue Experiment: This is the most definitive test. Culture the cells in media supplemented with serine (e.g., 400-800 µM L-serine). If the cytotoxicity is on-target, the addition of exogenous serine should rescue the cells from this compound-induced death. If the cells still die, the toxicity is likely due to an off-target effect.
-
Use a PHGDH Knockout/Knockdown Control: If available, test this compound on a cell line where PHGDH has been genetically removed (e.g., via CRISPR-Cas9). In these cells, any remaining cytotoxic effect from this compound can be attributed to off-target mechanisms.
-
Dose-Response Comparison: Compare the EC50 for cell viability with the EC50 for inhibiting serine synthesis in your cells. A significant divergence in these values may suggest off-target toxicity.
Issue 2: PHGDH-Independent Metabolic Changes
Q: My results show changes in TCA cycle metabolites after this compound treatment, even in cells with low PHGDH expression. How do I confirm and characterize this off-target effect?
A: This observation is consistent with published data on this compound. The inhibitor can reroute glucose-derived carbons away from citrate synthesis.
-
Use PHGDH-Knockout Cells: The most direct way to confirm this off-target effect is to treat PHGDH-knockout cells with this compound and measure changes in TCA metabolites. A reduction in glucose-derived citrate in these cells demonstrates a PHGDH-independent mechanism.
-
Stable Isotope Tracing: Perform a metabolic flux analysis using ¹³C-labeled glucose. Trace the incorporation of the carbon label into serine and TCA cycle intermediates. On-target activity will show a decrease in ¹³C-labeled serine. Off-target activity will show a decrease in ¹³C-labeled citrate, even if serine synthesis is already minimal.
-
Control for Citrate Synthase Activity: To rule out direct inhibition of downstream enzymes, you can perform a thermal shift assay (CETSA) or an in vitro enzymatic assay for citrate synthase in the presence of this compound. Studies have shown this compound does not directly alter citrate synthase activity or stability.
Quantitative Data Summary
The following tables provide key quantitative parameters for this compound to guide experimental design.
Table 1: Potency and Selectivity Profile of this compound
| Target/Cell Line | Assay Type | Value | Reference |
|---|---|---|---|
| On-Target Potency | |||
| hPHGDH (recombinant) | Biochemical IC50 | 2.5 µM | |
| MDA-MB-468 (PHGDH-dependent) | Cellular Serine Flux EC50 | 2.3 µM | |
| Cellular Viability (EC50) | |||
| MDA-MB-468 (PHGDH-dependent) | Cell Viability | ~10 µM | |
| BT-20 (PHGDH-dependent) | Cell Viability | ~12 µM | |
| MDA-MB-231 (PHGDH-independent) | Cell Viability | >60 µM | |
| Off-Target Effects |
| Neuroblastoma Cell Lines | Reduction in Viability | 20-50% at 10 µM | |
Table 2: Recommended Working Concentrations for this compound
| Experimental System | Recommended Concentration Range | Notes |
|---|---|---|
| In Vitro PHGDH Enzyme Assay | 0.1 - 50 µM | To determine IC50. |
| Cell Culture (On-Target) | 5 - 20 µM | Effective range for inhibiting serine synthesis in dependent cells. |
| Cell Culture (Off-Target) | 10 - 25 µM | Concentrations where TCA cycle effects are observed. |
| In Vivo Xenograft Studies | 40 mg/kg (daily, i.p.) | Dose shown to be effective in mouse xenograft models. |
Experimental Protocols
Protocol 1: Serine Rescue Experiment
This protocol determines if the cytotoxic effect of this compound is due to the inhibition of serine synthesis (on-target).
Methodology:
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth over the course of the experiment (e.g., 96 hours).
-
Media Preparation: Prepare two types of complete media:
-
Standard Medium (Control)
-
Rescue Medium: Standard Medium supplemented with 400 µM L-serine.
-
-
Treatment Groups: For each medium type, prepare the following treatment groups:
-
Vehicle Control (e.g., DMSO)
-
This compound at various concentrations (e.g., 1, 5, 10, 20, 50 µM).
-
-
Incubation: Replace the initial plating media with the prepared treatment media. Incubate cells for 72-96 hours.
-
Viability Assessment: Measure cell viability using a standard method such as an MTS or crystal violet assay.
-
Data Analysis: Compare the dose-response curves of this compound in the standard vs. rescue media. A significant rightward shift in the EC50 curve in the rescue medium indicates an on-target effect.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol confirms that this compound engages its target, PHGDH, in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either Vehicle Control or a high concentration of this compound (e.g., 25 µM) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into separate PCR tubes.
-
Heating Gradient: Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermocycler, then cool to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet aggregated proteins.
-
Western Blot: Collect the supernatant (soluble protein fraction) and analyze PHGDH protein levels by Western blot.
-
Data Analysis: In vehicle-treated samples, PHGDH levels will decrease as the temperature increases, indicating denaturation. If this compound binds PHGDH, it will alter its thermal stability. Published data shows this compound destabilizes PHGDH, causing it to aggregate at a lower temperature compared to the vehicle control.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting phosphoglycerate dehydrogenase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
Technical Support Center: NCT-503 and PHGDH-Independent Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of NCT-503, a potent inhibitor of phosphoglycerate dehydrogenase (PHGDH), with a specific focus on its effects in PHGDH-independent cell lines.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to have any effect on cell lines that do not overexpress PHGDH?
A1: Yes, studies have shown that this compound can impact cell lines with low or no PHGDH expression.[1][2] While the primary target of this compound is PHGDH, the molecule exhibits off-target effects that can lead to reduced cell viability and proliferation in a PHGDH-independent manner.[1] For instance, treatment with this compound has been observed to decrease the number of viable cells in neuroblastoma cell lines with low PHGDH levels.[1]
Q2: What is the primary off-target mechanism of this compound observed in PHGDH-independent cells?
A2: A key off-target effect of this compound is the remodeling of glucose-derived carbon flow.[1] Specifically, this compound treatment has been shown to strongly reduce the synthesis of glucose-derived citrate (B86180) in the TCA cycle, an effect that is independent of PHGDH expression. While the direct cause of this off-target effect remains to be fully elucidated, it is not believed to be mediated through direct inhibition of citrate synthase.
Q3: How does the cytotoxicity of this compound in PHGDH-independent cell lines compare to its effect on PHGDH-dependent lines?
A3: this compound is generally more cytotoxic to PHGDH-dependent cell lines. The EC50 values for PHGDH-dependent cell lines are typically in the range of 8–16 μM. In contrast, PHGDH-independent cell lines often exhibit a higher EC50, indicating lower sensitivity. For example, the MDA-MB-231 breast cancer cell line, which has low PHGDH expression, has a 6- to 10-fold higher EC50 for this compound compared to PHGDH-dependent lines. However, significant reductions in viability (up to 50%) have been observed in some PHGDH-independent neuroblastoma cell lines.
Q4: Can this compound affect cellular metabolism beyond citrate synthesis in PHGDH-independent cells?
A4: Yes, this compound can induce broader metabolic perturbations. In some cancer cell lines, treatment has been associated with a dose-dependent reduction in oxygen consumption, leading to decreased ATP production and maximal respiration capacity. Furthermore, this compound can impact redox homeostasis by decreasing the levels of glutathione (B108866) (GSH) and its cofactor NADPH.
Q5: Does this compound treatment induce oxidative stress and apoptosis in PHGDH-independent cells?
A5: Yes, in certain cellular contexts, this compound can induce oxidative stress and apoptosis. For example, in Burkitt lymphoma cell lines, this compound treatment has been shown to increase reactive oxygen species (ROS) levels and induce apoptosis. The combination of this compound with other inhibitors has also been found to synergistically induce apoptosis through ROS-triggered DNA damage in non-small cell lung cancer cells.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity observed in a presumed PHGDH-independent cell line.
-
Possible Cause: The cell line may have a higher than anticipated reliance on metabolic pathways affected by this compound's off-target activities.
-
Troubleshooting Steps:
-
Confirm PHGDH Expression: Verify the PHGDH expression level in your cell line using Western blot or qPCR to ensure it is indeed PHGDH-independent.
-
Metabolic Profiling: Conduct a metabolic analysis to assess the impact of this compound on the TCA cycle and other key metabolic pathways. A significant reduction in glucose-derived citrate would be indicative of the known off-target effect.
-
Assess Redox State: Measure intracellular levels of ROS, GSH, and NADPH to determine if the observed cytotoxicity is linked to oxidative stress.
-
Titrate this compound Concentration: Perform a dose-response curve to determine the precise EC50 for your specific cell line and compare it to published data for other PHGDH-independent lines.
-
Issue 2: No significant effect of this compound is observed on a PHGDH-independent cell line.
-
Possible Cause: The specific metabolic wiring of the cell line may render it resistant to the off-target effects of this compound.
-
Troubleshooting Steps:
-
Verify Compound Activity: Test the activity of your this compound stock on a known PHGDH-dependent cell line (e.g., MDA-MB-468) to confirm its potency.
-
Extend Treatment Duration: Some effects of this compound may only become apparent after prolonged exposure. Consider extending the treatment duration (e.g., up to 96 hours).
-
Investigate Alternative Carbon Sources: The cells might be utilizing alternative carbon sources that circumvent the metabolic block induced by this compound. Analyze the media composition and consider experiments in more defined media.
-
Combination Therapy: Explore the use of this compound in combination with other inhibitors that target related metabolic pathways, as synergistic effects have been reported.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in PHGDH-Dependent vs. PHGDH-Independent Cell Lines
| Cell Line | PHGDH Status | Cancer Type | EC50 (µM) | Reference |
| MDA-MB-468 | Dependent | Breast Cancer | 8 | |
| BT-20 | Dependent | Breast Cancer | 8-16 | |
| HCC70 | Dependent | Breast Cancer | 8-16 | |
| HT1080 | Dependent | Fibrosarcoma | 8-16 | |
| MT-3 | Dependent | Breast Cancer | 8-16 | |
| MDA-MB-231 | Independent | Breast Cancer | 6- to 10-fold higher than dependent lines | |
| ZR-75-1 | Independent | Breast Cancer | No toxicity observed | |
| SK-MEL-2 | Independent | Melanoma | No toxicity observed | |
| SH-EP | Independent (low PHGDH) | Neuroblastoma | Viability reduced by ~50% at 10 µM | |
| SK-N-AS | Independent (low PHGDH) | Neuroblastoma | Viability reduced by 20-35% at 10 µM |
Experimental Protocols
1. Cell Viability Assay
-
Objective: To determine the cytotoxic effect of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. An inactive control compound, where the 4-trifluoromethyl substituent is replaced with a 4-pyridinyl group, can be used as a negative control.
-
Treat cells with varying concentrations of this compound or the inactive control for a specified duration (e.g., 72-96 hours).
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.
-
Measure luminescence or absorbance with a plate reader.
-
Calculate EC50 values from the dose-response curves.
-
2. 13C-Glucose Metabolic Flux Analysis
-
Objective: To trace the fate of glucose-derived carbons and assess the impact of this compound on cellular metabolism.
-
Methodology:
-
Culture cells in the presence of 10 µM this compound or an inactive control for 48 hours.
-
Replace the culture medium with a medium containing uniformly labeled 13C-glucose and incubate for a defined period (e.g., 10 minutes for pulsed labeling).
-
Harvest the cells and quench metabolism rapidly.
-
Extract intracellular metabolites.
-
Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) to determine the fractional labeling of key metabolites such as serine, citrate, and malate.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to NCT-503 and CBR-5884 as PHGDH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely studied small molecule inhibitors of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), NCT-503 and CBR-5884. PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a critical metabolic route that is often upregulated in various cancers to support rapid cell growth and proliferation. This document summarizes their performance, provides supporting experimental data, and details the methodologies for key experiments.
Introduction to PHGDH and the Serine Biosynthesis Pathway
The serine biosynthesis pathway is a crucial metabolic pathway that diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) to produce serine. This pathway involves three key enzymes: PHGDH, phosphoserine aminotransferase (PSAT1), and phosphoserine phosphatase (PSPH)[1]. Serine is not only a fundamental building block for proteins but also a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, as well as nucleotides and lipids, all of which are essential for cell proliferation[2]. In many cancer types, the upregulation of PHGDH has been observed, making it an attractive therapeutic target[3].
Overview of this compound and CBR-5884
This compound and CBR-5884 are both selective, non-competitive inhibitors of PHGDH, but they exhibit distinct biochemical and biophysical properties. This compound was identified through a high-throughput screen and subsequent optimization, demonstrating improved potency and in vivo characteristics compared to its predecessors[4]. CBR-5884 was also discovered via a large-scale screen and has been shown to disrupt the oligomerization state of PHGDH[5].
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and CBR-5884 based on available experimental evidence.
Table 1: In Vitro Inhibitory Activity
| Parameter | This compound | CBR-5884 | Reference(s) |
| Target | Phosphoglycerate Dehydrogenase (PHGDH) | Phosphoglycerate Dehydrogenase (PHGDH) | |
| IC50 (µM) | 2.5 ± 0.6 | 33 ± 12 | |
| Mechanism of Action | Non-competitive with respect to 3-PG and NAD+ | Non-competitive, time-dependent; disrupts enzyme oligomerization | |
| Ki (µM) | Not explicitly reported | 50 ± 20 (vs. 3-PG), 50 ± 3 (vs. NAD+) |
Table 2: Cellular Efficacy
| Cell Line | Cancer Type | This compound EC50 (µM) | CBR-5884 Effect | Reference(s) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 8 - 16 | Inhibition of proliferation at 30 µM | |
| BT-20 | Triple-Negative Breast Cancer | 8 - 16 | - | |
| HCC70 | Triple-Negative Breast Cancer | 8 - 16 | - | |
| HT1080 | Fibrosarcoma | 8 - 16 | - | |
| MT-3 | Melanoma | 8 - 16 | - | |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~60-100 | - | |
| HIF2α-KO-SU-R-786-o | Renal Cell Carcinoma | Potent inhibitory effects | Potent inhibitory effects, induces apoptosis | |
| Multiple Myeloma (primary cells) | Multiple Myeloma | 34.6 (average) | 2.3 (average) |
Table 3: In Vivo Performance
| Parameter | This compound | CBR-5884 | Reference(s) |
| In Vivo Activity | Reduces tumor growth in xenograft models | Unstable in mouse plasma, not used for in vivo studies | |
| Administration | Intraperitoneal (i.p.) | - | |
| Dosage (example) | 40 mg/kg daily | - |
Signaling and Experimental Workflow Diagrams
Serine Biosynthesis Pathway and Inhibitor Action
Caption: Inhibition of PHGDH by this compound and CBR-5884 blocks the serine biosynthesis pathway.
General Experimental Workflow for PHGDH Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of PHGDH inhibitors.
Experimental Protocols
PHGDH Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PHGDH.
Principle: The activity of PHGDH is determined by measuring the production of NADH, which can be detected spectrophotometrically at 340 nm or through a coupled reaction that generates a fluorescent or colorimetric signal.
Materials:
-
Recombinant human PHGDH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 0.1% BSA
-
Substrates: 3-Phosphoglycerate (3-PG) and NAD+
-
Coupling enzymes and reagents (for fluorescence/colorimetric readout, e.g., diaphorase and resazurin)
-
Test compounds (this compound, CBR-5884) dissolved in DMSO
-
96-well or 384-well microplates
Procedure:
-
Prepare a reaction mixture containing the PHGDH enzyme in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the microplate. Include a DMSO control.
-
Pre-incubate the enzyme with the compounds for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the substrates (3-PG and NAD+).
-
If using a coupled assay, the coupling enzymes and reagents are included in the substrate mix.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
Cell Viability Assay
This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cell lines.
Principle: Various methods can be used, such as the MTT, XTT, or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, MDA-MB-231)
-
Complete cell culture medium
-
Test compounds (this compound, CBR-5884)
-
96-well cell culture plates
-
Cell viability reagent (e.g., XTT solution, CellTiter-Glo reagent)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the EC50 value.
Western Blot for PHGDH Expression
This technique is used to determine the protein levels of PHGDH in different cell lines to correlate with inhibitor sensitivity.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
Materials:
-
Cell lysates from different cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PHGDH
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-PHGDH antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the PHGDH protein bands. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
Conclusion
Both this compound and CBR-5884 are valuable research tools for studying the role of PHGDH in cancer metabolism. This compound demonstrates greater potency in enzymatic assays and has proven to be effective in in vivo models, making it a more suitable candidate for preclinical and potentially clinical development. CBR-5884, while less potent and not stable in vivo, has been instrumental in elucidating the mechanism of PHGDH inhibition through disruption of its oligomeric state. The choice between these inhibitors will depend on the specific research question and experimental context. For in vivo studies and experiments requiring higher potency, this compound is the preferred choice. For mechanistic studies focusing on PHGDH oligomerization, CBR-5884 remains a relevant tool. Further research and development of more potent and specific PHGDH inhibitors with favorable pharmacokinetic properties are warranted to translate the therapeutic potential of targeting the serine biosynthesis pathway into clinical applications.
References
- 1. Bioinformatics analysis of the serine and glycine pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Efficacy of NCT-503 Versus PHGDH Knockdown in Targeting the Serine Synthesis Pathway
For researchers, scientists, and drug development professionals, understanding the nuances of targeting metabolic pathways in cancer is paramount. The de novo serine synthesis pathway, often hijacked by cancer cells to fuel their growth, presents a compelling therapeutic target. Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in this pathway. This guide provides a comprehensive comparison of two key strategies to inhibit this pathway: the small molecule inhibitor NCT-503 and genetic knockdown of PHGDH.
This comparison guide delves into the efficacy, specificity, and experimental considerations of each approach, supported by quantitative data and detailed methodologies.
At a Glance: this compound vs. PHGDH Knockdown
| Feature | This compound | PHGDH Knockdown |
| Mechanism of Action | Small molecule inhibitor of PHGDH, blocking the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate.[1] | Genetic suppression (e.g., via siRNA, shRNA, or CRISPR) of PHGDH expression, leading to reduced protein levels. |
| Specificity | Primarily targets PHGDH, but potential off-target effects on the TCA cycle have been reported.[1][2] | Highly specific to the PHGDH gene, minimizing off-target effects. |
| Reversibility | Reversible inhibition.[3] | Can be transient (siRNA) or stable (shRNA, CRISPR), offering different experimental paradigms. |
| Cellular Effects | Inhibition of glucose-derived serine synthesis, cell cycle arrest, and induction of apoptosis.[4] | Reduced cancer cell growth and proliferation. |
| In Vivo Application | Orally bioavailable and has been used in xenograft models. | Requires delivery systems (e.g., viral vectors) for in vivo studies, which can present challenges. |
Quantitative Comparison of Efficacy
The following table summarizes the quantitative effects of this compound and PHGDH knockdown on cancer cell viability and proliferation from various studies. It is important to note that direct comparisons are challenging due to variations in cell lines, experimental conditions, and methodologies.
| Intervention | Cell Line | Concentration/ Method | Effect on Cell Viability/Proliferation | Reference |
| This compound | BE(2)-C (high PHGDH) | 10 µM | Reduced to 50-60% of control | |
| Kelly (high PHGDH) | 10 µM | Reduced to 65-80% of control | ||
| SH-EP (low PHGDH) | 10 µM | Reduced to 50-60% of control | ||
| SK-N-AS (low PHGDH) | 10 µM | Reduced to 65-80% of control | ||
| A549 | IC50 of 16.44 µM (72h) | 50% inhibition of proliferation | ||
| MDA-MB-468 (PHGDH-dependent) | EC50 of 8-16 µM | Selective toxicity | ||
| PHGDH Knockdown | MDA-MB-468 | siRNA | Significant decrease in viability (colony formation) | |
| Hs578T | siRNA | No significant effect on viability | ||
| MDA-MB-231 | siRNA | No significant effect on viability |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the de novo serine synthesis pathway and the distinct mechanisms by which this compound and PHGDH knockdown exert their effects.
Caption: The de novo serine synthesis pathway, highlighting the role of PHGDH.
Caption: Mechanisms of action for this compound and PHGDH knockdown.
Experimental Protocols
Cell Viability Assays
Objective: To quantify the effect of this compound or PHGDH knockdown on cell proliferation and viability.
1. MTT/MTS Assay:
-
Principle: Measures the metabolic activity of viable cells via the reduction of a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
For this compound experiments, treat cells with a range of concentrations of the inhibitor. For PHGDH knockdown experiments, transfect cells with siRNA or induce shRNA expression.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay:
-
Principle: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Protocol:
-
Follow steps 1-3 from the MTT/MTS assay protocol.
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Western Blot Analysis
Objective: To confirm the knockdown of PHGDH protein expression or to investigate downstream signaling effects.
-
Principle: A technique to detect specific proteins in a sample of tissue homogenate or extract.
-
Protocol:
-
Protein Extraction: Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to PHGDH or another protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Metabolic Flux Analysis
Objective: To trace the metabolic fate of labeled substrates (e.g., ¹³C-glucose) and quantify the flux through the serine synthesis pathway and other connected pathways.
-
Principle: Uses stable isotope-labeled nutrients to track their incorporation into downstream metabolites.
-
Protocol:
-
Culture cells in a medium containing a stable isotope-labeled substrate, such as [U-¹³C]-glucose.
-
Treat cells with this compound or perform PHGDH knockdown.
-
After a defined period, harvest the cells and quench their metabolism rapidly.
-
Extract the intracellular metabolites.
-
Analyze the isotopic labeling patterns of metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Use computational modeling to calculate the metabolic fluxes through the relevant pathways.
-
Experimental Workflow Comparison
The following diagram outlines a typical experimental workflow for comparing the efficacy of this compound and PHGDH knockdown.
Caption: A typical workflow for comparing this compound and PHGDH knockdown.
Conclusion
Both this compound and PHGDH knockdown are valuable tools for investigating the role of the de novo serine synthesis pathway in cancer.
-
This compound offers the convenience of a small molecule inhibitor, suitable for both in vitro and in vivo studies, and allows for the investigation of dose-dependent effects. However, researchers must be mindful of potential off-target effects that could confound data interpretation.
-
PHGDH knockdown provides a highly specific method to probe the consequences of reduced PHGDH expression. This approach is the gold standard for target validation. However, its application in vivo can be more complex than administering a small molecule.
References
- 1. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of NCT-503 with an Inactive Analog: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a chemical probe is a critical step in drug discovery. This guide provides a comparative analysis of the phosphoglycerate dehydrogenase (PHGDH) inhibitor, NCT-503, and its structurally similar but biologically inactive analog. The use of such a control is paramount in distinguishing true on-target effects from potential off-target activities.
This compound is a potent and selective inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine synthesis pathway. This pathway is often upregulated in cancer cells to support their high proliferation rates. This compound has been shown to reduce glucose-derived serine production and suppress the growth of PHGDH-dependent cancer cells. To rigorously validate that the observed cellular effects of this compound are a direct consequence of PHGDH inhibition, a corresponding inactive analog, often referred to as PHGDH-inactive, is utilized as a negative control. This analog is structurally related to this compound but does not inhibit the PHGDH enzyme, allowing researchers to dissect the specific on-target versus off-target effects of the active compound.
Comparative Efficacy of this compound and its Inactive Analog
The following table summarizes the quantitative data from studies directly comparing the activity of this compound with its inactive control.
| Parameter | This compound | Inactive Analog | Cell Line/System | Reference |
| PHGDH Inhibition (IC50) | 2.5 µM | > 57 µM | In vitro enzyme assay | |
| Reduction of Glucose-Derived Serine | Yes | No | In vitro | |
| Cell Viability (Proliferation Assay) | Reduces viability | No effect | Neuroblastoma cells (BE(2)-C, Kelly, SH-EP, SK-N-AS) | |
| Thermal Stabilization of PHGDH | Increases aggregation temp. to 56.5 °C | No significant change (53.5 °C) | Cellular Thermal Shift Assay | |
| Effect on Citrate Synthase Thermal Stability | No significant change (54 °C) | No significant change (54.5 °C) | Cellular Thermal Shift Assay | |
| Reduction in Glucose-Derived Citrate | Strong reduction | No effect | Neuroblastoma cell lines |
Visualizing the Scientific Approach
To better understand the experimental logic and the underlying biological pathway, the following diagrams have been generated.
Caption: this compound specifically inhibits PHGDH, blocking serine synthesis.
A Comparative Analysis of NCT-503 and Natural Product PHGDH Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the synthetic inhibitor NCT-503 and various natural product inhibitors of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), a key enzyme in cancer metabolism. This analysis is supported by experimental data on their efficacy, mechanisms of action, and cellular effects.
The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) is a critical player in the de novo serine biosynthesis pathway, which is often upregulated in various cancers to meet the metabolic demands of rapid cell proliferation.[1][2] As the rate-limiting enzyme in this pathway, PHGDH has emerged as a promising therapeutic target.[1] This guide provides a detailed comparison of the well-characterized synthetic PHGDH inhibitor, this compound, with several promising inhibitors derived from natural sources.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro and cell-based efficacy of this compound and a selection of natural product PHGDH inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions such as pre-incubation time can vary between studies.[2]
Table 1: In Vitro Efficacy of PHGDH Inhibitors
| Inhibitor | Chemical Class | In Vitro IC50 (µM) | Mode of Inhibition | Citation(s) |
| This compound | Piperazine-1-carbothioamide | 2.5 ± 0.6 | Non-competitive with respect to 3-PG and NAD+ | [3] |
| Oridonin (B1677485) | ent-kaurane Diterpenoid | 0.50 ± 0.02 | Covalent, Allosteric | |
| Withaferin A | Steroidal Lactone | 0.59 ± 0.01 | Covalent | |
| Ixocarpalactone A | Withanolide | 1.66 ± 0.28 | Covalent, Reduces Vmax | |
| Azacoccone E | Aza-epicoccone Derivative | 9.8 ± 4.3 | Likely Covalent, Non-competitive against 3-PG, Reduces Vmax | |
| Chicoric Acid | Phenolic Compound | Not available (in vitro) | - |
Table 2: Cellular Efficacy of PHGDH Inhibitors
| Inhibitor | Cell-Based EC50 (µM) | Cell Line(s) | Citation(s) |
| This compound | 8 - 16 | MDA-MB-468, BT-20, HCC70, HT1080, MT-3 | |
| Oridonin | 2.49 ± 0.56 | MDA-MB-468 | |
| Ixocarpalactone A | Selectively inhibited PHGDH high-expressing cells | Pancreatic cancer cells | |
| Azacoccone E | Selectively inhibited PHGDH high-expressing cells | Cancer cell lines | |
| Chicoric Acid | 18 (MGC-803), 30 (SGC-7901) | Gastric cancer cell lines |
Mechanisms of Action: A Tale of Two Strategies
The inhibitors discussed employ distinct mechanisms to disrupt PHGDH activity. This compound is a reversible, non-competitive inhibitor, meaning it binds to a site on the enzyme distinct from the active site for the substrate (3-PG) and the cofactor (NAD+), without forming a permanent bond. This interaction leads to a decrease in the enzyme's catalytic efficiency.
In contrast, many of the highlighted natural product inhibitors, including oridonin, withaferin A, ixocarpalactone A, and likely azacoccone E, are covalent inhibitors. These molecules typically contain reactive functional groups, such as Michael acceptors, that form strong, covalent bonds with specific amino acid residues, often cysteine, on the PHGDH enzyme. This irreversible binding can lead to a more sustained inhibition of the enzyme's function. For instance, oridonin has been shown to bind to multiple cysteine residues on PHGDH, inducing protein aggregation and degradation.
Signaling Pathways and Experimental Workflows
The inhibition of PHGDH has significant downstream effects on cellular metabolism and signaling. By blocking the first committed step in the serine biosynthesis pathway, these inhibitors can deplete the cell of serine and its derivatives, which are crucial for nucleotide synthesis, redox balance, and one-carbon metabolism.
Below are diagrams illustrating the PHGDH-mediated serine biosynthesis pathway and a general workflow for evaluating PHGDH inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are outlines for key experiments.
PHGDH Enzyme Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.
Materials:
-
Purified recombinant PHGDH enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 2 mM MgCl2)
-
3-Phosphoglycerate (3-PG) substrate
-
NAD+ cofactor
-
Diaphorase
-
Resazurin
-
Test inhibitors (this compound, natural products) dissolved in DMSO
-
96-well microplate
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, diaphorase, and resazurin.
-
Add the test inhibitor at various concentrations to the wells of the microplate.
-
Add the PHGDH enzyme to the wells and pre-incubate with the inhibitor for a specified time (e.g., 30 minutes at room temperature).
-
Initiate the reaction by adding the 3-PG substrate.
-
Immediately measure the fluorescence (Excitation/Emission ~530-560 nm / ~590 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition at each inhibitor concentration relative to a DMSO control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Cell-Based Serine Synthesis Inhibition Assay
This assay measures the ability of an inhibitor to block the synthesis of serine from glucose in cancer cells.
Materials:
-
PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
-
Cell culture medium (e.g., RPMI)
-
[U-13C]-glucose
-
Test inhibitors
-
Cell lysis buffer
-
LC-MS/MS system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the test inhibitor at various concentrations and incubate for a specified time (e.g., 24 hours).
-
Replace the medium with medium containing [U-13C]-glucose and the test inhibitor and incubate for a shorter period (e.g., 4-8 hours).
-
Wash the cells with ice-cold saline and lyse the cells.
-
Extract the metabolites from the cell lysate.
-
Analyze the levels of labeled (M+3) and unlabeled serine using LC-MS/MS.
-
Calculate the fractional contribution of glucose to serine synthesis at each inhibitor concentration.
-
Determine the EC50 for the inhibition of serine synthesis.
Conclusion
Both the synthetic inhibitor this compound and various natural products have demonstrated significant potential as inhibitors of PHGDH for cancer therapy. This compound offers a well-characterized, reversible, non-competitive mechanism of action. In contrast, several natural product inhibitors, such as oridonin and withaferin A, exhibit potent, often covalent, inhibition. The choice of inhibitor for research or therapeutic development will depend on the specific context, including the desired duration of inhibition and the potential for off-target effects. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions in the pursuit of novel cancer treatments targeting the serine biosynthesis pathway.
References
- 1. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NCT-503: Evaluating its Efficacy Across Diverse Cancer Models
For Immediate Release
AUSTIN, Texas – December 1, 2025 – In the rapidly evolving landscape of cancer therapeutics, targeting metabolic pathways has emerged as a promising strategy. This guide provides a comprehensive cross-validation of the effects of NCT-503, a potent inhibitor of phosphoglycerate dehydrogenase (PHGDH), across various cancer models. By objectively comparing its performance with alternative inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.
This compound is a non-competitive inhibitor of PHGDH, the rate-limiting enzyme in the serine biosynthesis pathway.[1] This pathway is often upregulated in cancer cells to support their high proliferation rates and biosynthetic needs. By inhibiting PHGDH, this compound aims to selectively starve cancer cells of serine, leading to cell cycle arrest and apoptosis.[1] This guide delves into the quantitative efficacy of this compound, compares it with another PHGDH inhibitor, CBR-5884, and explores its synergistic potential with other targeted therapies.
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the in vitro and in vivo efficacy of this compound and its comparators across a range of cancer cell lines and xenograft models.
Table 1: In Vitro Efficacy of PHGDH Inhibitors (IC50 Values)
| Compound | Cancer Type | Cell Line | PHGDH Status | IC50 (µM) | Citation(s) |
| This compound | Triple-Negative Breast Cancer | MDA-MB-468 | High | 20.2 ± 2.8 | [2][3] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Low | 76.6 ± 3.2 | [2] | |
| Triple-Negative Breast Cancer | Hs 578T | - | 93.4 ± 14.0 | ||
| Breast Cancer | BT-20 | High | 8-16 | ||
| Breast Cancer | HCC70 | High | 8-16 | ||
| Fibrosarcoma | HT1080 | High | 8-16 | ||
| Melanoma | MT-3 | High | 8-16 | ||
| Non-Small Cell Lung Cancer | A549 | - | 16.44 | ||
| CBR-5884 | - | - | High | 33 | |
| Epithelial Ovarian Cancer | SKOV3 | High | 54.4 | ||
| Epithelial Ovarian Cancer | ID8 | High | 54.7 |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Cell Line | Treatment | Dosage | Route | Outcome | Citation(s) |
| Breast Cancer | MDA-MB-468 (PHGDH-dependent) | This compound | 40 mg/kg daily | IP | Reduced tumor growth and weight | |
| Breast Cancer | MDA-MB-231 (PHGDH-independent) | This compound | 40 mg/kg daily | IP | No effect on tumor growth or weight | |
| Renal Cell Carcinoma | HIF2α-KO-SU-R-786-o | This compound | 40 mg/kg daily | IP | Significantly suppressed tumor growth | |
| Non-Small Cell Lung Cancer | A549 | This compound + PKM2-IN-1 | - | - | Significantly decreased tumor volume compared to single agents | |
| Colorectal Cancer | HCT116 | This compound | 40 mg/kg for 4 days | IP | Radiosensitizing effect |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Figure 1: Simplified signaling pathway of this compound action.
Figure 2: Experimental workflow for MTT cell viability assay.
Figure 3: General workflow for in vivo xenograft studies.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
The metabolic activity of cancer cells, as an indicator of cell viability, is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or the comparator compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT reagent (0.5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Apoptosis (Annexin V) Assay
Apoptosis, or programmed cell death, is quantified using an Annexin V staining assay followed by flow cytometry analysis.
-
Cell Treatment: Cells are treated with this compound or a comparator compound at the desired concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and then centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15-20 minutes.
-
Flow Cytometry Analysis: Following incubation, the stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
In Vivo Xenograft Studies
The in vivo efficacy of this compound is evaluated using tumor xenograft models in immunocompromised mice.
-
Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the flank of each mouse. For some tumor types, such as breast cancer, cells may be implanted into the mammary fat pad.
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 70-300 mm³).
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. Treatment with this compound (e.g., 40 mg/kg daily via intraperitoneal injection) or a vehicle control is initiated.
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the tumors are excised and weighed. Tumors may be further processed for histological analysis (e.g., H&E staining) or immunohistochemistry (e.g., for proliferation markers like Ki67).
Conclusion
The data presented in this guide demonstrate that this compound is a promising therapeutic agent that exhibits selective toxicity towards cancer cells dependent on the serine biosynthesis pathway. Its efficacy has been validated across multiple cancer models, both in vitro and in vivo. The provided experimental protocols offer a standardized framework for future comparative studies, facilitating the continued evaluation and development of PHGDH inhibitors as a novel class of anticancer drugs. Further research into combination therapies, such as with PKM2 inhibitors, may unlock even greater therapeutic potential.
References
A Head-to-Head Comparison of PHGDH Inhibitors: NCT-503 vs. BI-4916
For researchers, scientists, and drug development professionals, the burgeoning field of cancer metabolism has identified phosphoglycerate dehydrogenase (PHGDH) as a critical therapeutic target. This enzyme catalyzes the first, rate-limiting step in the de novo serine synthesis pathway, a metabolic route frequently exploited by cancer cells to support proliferation and survival. Two small molecule inhibitors, NCT-503 and BI-4916, have emerged as key tools to probe PHGDH function and as potential starting points for novel anticancer therapies. This guide provides an objective comparison of their performance, supported by available experimental data.
At a Glance: Key Differences
| Feature | This compound | BI-4916 |
| Mechanism of Action | Non-competitive inhibitor of PHGDH.[1][2] | Prodrug of BI-4924, a potent NADH/NAD+-competitive PHGDH inhibitor.[3][4] |
| Potency (IC50) | ~2.5 µM (cell-free assay).[5] | BI-4924 (active form): ~3 nM (in vitro). BI-4916 (cellular de novo serine synthesis inhibition): IC50 of 2 µM. |
| Cellular Efficacy | EC50 of 8–16 μM in PHGDH-dependent cell lines. | Reduces breast cancer cell migration at 15 μM. Superior efficacy in abrogating labeled serine synthesis compared to allosteric inhibitors. |
| In Vivo Efficacy | Reduces growth of PHGDH-dependent xenografts. | Information on in vivo efficacy is less readily available in the provided search results. |
| Selectivity | Inactive against a panel of other dehydrogenases. | BI-4924 is highly selective against a majority of other dehydrogenase targets. |
Delving into the Data: A Quantitative Comparison
In Vitro Potency and Cellular Activity
| Parameter | This compound | BI-4916 / BI-4924 | Cell Line/System | Reference |
| PHGDH Inhibition (IC50) | 2.5 µM | BI-4924: 3 nM | Recombinant PHGDH | |
| Cellular Serine Synthesis Inhibition (EC50) | 2.3 µM | 2.0 µM | MDA-MB-468 human breast cancer cells | |
| Cytotoxicity (EC50) | 8 µM | Not explicitly stated | MDA-MB-468 human breast cancer cells |
In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Value | Animal Model | Reference |
| Administration Route | Intraperitoneal (i.p.) | Mice | |
| Half-life (t1/2) | 2.5 hours | Mice | |
| Max Plasma Concentration (Cmax) | ~20 µM | Mice | |
| Tumor Growth Inhibition | Reduced growth and weight of PHGDH-dependent MDA-MB-468 xenografts | NOD.SCID mice |
Mechanism of Action and Cellular Consequences
This compound acts as a non-competitive inhibitor of PHGDH, meaning it binds to a site other than the active site for the substrate (3-phosphoglycerate) or the cofactor (NAD+). This binding event leads to a reduction in the enzyme's catalytic activity. In contrast, BI-4916 is a cell-permeable prodrug that is intracellularly hydrolyzed to its active form, BI-4924. BI-4924 is a potent competitive inhibitor that vies with the cofactor NADH/NAD+ for binding to the active site of PHGDH.
The inhibition of PHGDH by either compound leads to a blockage of de novo serine synthesis from glucose. This has significant downstream effects on cancer cell metabolism, including the depletion of nucleotides, which ultimately leads to cell cycle arrest.
Experimental Protocols
Cell Viability Assay
A common method to assess the cytotoxic effects of PHGDH inhibitors is the CellTiter-Glo Luminescent Cell Viability Assay.
Protocol:
-
Cell Seeding: Plate cells (e.g., MDA-MB-468) in white, clear-bottom 96-well plates at a predetermined density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound or BI-4916 in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitors.
-
Incubation: Incubate the plates for 4 days at 37°C in a humidified incubator with 5% CO2.
-
Luminescence Measurement: After the incubation period, equilibrate the plates to room temperature. Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions. Mix the contents and measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy of these inhibitors in a living organism, xenograft models are commonly employed.
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-468) into the flank of immunocompromised mice (e.g., NOD.SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined volume, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the PHGDH inhibitor (e.g., this compound at 40 mg/kg daily via intraperitoneal injection) or a vehicle control to the respective groups.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and measure their final weight. Tumors can also be processed for further analysis, such as histology to assess necrosis.
Off-Target Effects and Concluding Remarks
While both this compound and BI-4916 are valuable research tools, it is important to consider potential off-target effects. For instance, some studies have suggested that this compound may have effects on cellular metabolism that are independent of its PHGDH inhibition, such as rerouting glucose-derived carbons into the TCA cycle.
References
Evaluating the Selectivity of NCT-503 Against Other Dehydrogenases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
NCT-503 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine biosynthesis pathway.[1][2] With an IC50 of 2.5 µM for PHGDH, this compound serves as a critical tool for studying the roles of serine metabolism in various diseases, particularly cancer.[1][2] This guide provides a comprehensive evaluation of the selectivity of this compound against other dehydrogenases, supported by available experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Selectivity Profile of this compound
This compound has been reported to be inactive against a panel of other dehydrogenases, highlighting its specificity for PHGDH.[1] While the complete quantitative data from the initial broad dehydrogenase panel screening by Pacold et al. (2016) is not publicly detailed, subsequent studies have provided specific insights into its selectivity against key metabolic dehydrogenases.
A study profiling the selectivity of PHGDH inhibitors confirmed that compounds structurally related to this compound showed no significant inhibitory activity against lactate (B86563) dehydrogenase A (LDHA), isocitrate dehydrogenase 1 (IDH1), and malate (B86768) dehydrogenase 1 (MDH1) at concentrations up to 10 µM. This further supports the specific nature of this class of inhibitors.
Table 1: Comparative Inhibitory Activity of this compound Against Various Dehydrogenases
| Enzyme Target | IC50 (µM) | Fold Selectivity vs. PHGDH | Reference |
| Phosphoglycerate Dehydrogenase (PHGDH) | 2.5 | 1x | |
| Lactate Dehydrogenase A (LDHA) | > 10 | > 4x | |
| Isocitrate Dehydrogenase 1 (IDH1) | > 10 | > 4x | |
| Malate Dehydrogenase 1 (MDH1) | > 10 | > 4x |
Note: The IC50 values for LDHA, IDH1, and MDH1 are based on the lack of significant inhibition observed at 10 µM for a similar class of PHGDH inhibitors.
Experimental Protocols
The determination of enzyme inhibition and selectivity is crucial for the validation of a chemical probe. Below are detailed methodologies for key experiments cited in the evaluation of this compound.
PHGDH Inhibition Assay (Coupled Enzyme Assay)
This assay measures the activity of PHGDH by monitoring the production of NADH, which is coupled to the reduction of a fluorescent or colorimetric reporter.
Materials:
-
Recombinant human PHGDH enzyme
-
3-Phosphoglycerate (3-PG), substrate
-
Nicotinamide adenine (B156593) dinucleotide (NAD+), cofactor
-
Diaphorase
-
Resazurin (B115843) (or similar colorimetric/fluorometric substrate for diaphorase)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.05% BSA)
-
This compound and other test compounds
-
96-well or 384-well microplates
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, diaphorase, and resazurin.
-
Add this compound or other test compounds at various concentrations to the wells of the microplate.
-
Add the PHGDH enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate, 3-PG.
-
Monitor the increase in fluorescence (for resorufin, the product of resazurin reduction) or absorbance over time.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Dehydrogenase Selectivity Screening (General Protocol)
A similar coupled enzyme assay approach can be adapted to assess the activity of this compound against other NAD+/NADH-dependent dehydrogenases.
Materials:
-
Respective dehydrogenase enzyme (e.g., LDHA, MDH1, IDH1)
-
Respective substrate for each dehydrogenase (e.g., L-Lactate for LDHA, Malate for MDH1, Isocitrate for IDH1)
-
NAD+ or NADP+ as appropriate for the specific dehydrogenase
-
Diaphorase and resazurin
-
Assay Buffer
-
This compound
Procedure:
-
Follow the same general procedure as the PHGDH inhibition assay, substituting the specific dehydrogenase and its corresponding substrate.
-
The reaction principle remains the same: the production of NADH or NADPH by the dehydrogenase is coupled to the reduction of resazurin by diaphorase, leading to a measurable signal.
-
Determine the percentage of inhibition at a fixed concentration of this compound (e.g., 10 µM) to assess selectivity.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.
Caption: Workflow for determining the IC50 of this compound against PHGDH.
Caption: The serine biosynthesis pathway and the inhibitory action of this compound.
Conclusion
The available data strongly indicate that this compound is a selective inhibitor of PHGDH. Its minimal activity against other tested dehydrogenases underscores its utility as a specific chemical probe to investigate the functions of the serine biosynthesis pathway. For researchers in drug discovery and chemical biology, this compound represents a valuable tool for exploring the therapeutic potential of targeting serine metabolism in cancer and other diseases. Further studies with broader panels of dehydrogenases will continue to refine our understanding of its selectivity profile.
References
Synergistic Potential of NCT-503 in Combination Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
NCT-503, an inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine biosynthesis pathway, has emerged as a promising agent in oncology. This guide provides a comprehensive comparison of the synergistic effects of this compound with various cancer therapies, supported by experimental data. The following sections detail the quantitative outcomes of combination treatments, the methodologies employed in key experiments, and visual representations of the underlying biological pathways and experimental designs.
Quantitative Analysis of Synergistic Efficacy
The synergistic potential of this compound has been evaluated in combination with several anti-cancer agents across different cancer types. The following tables summarize the quantitative data from these studies, highlighting the enhanced therapeutic effects achieved with combination therapies compared to single-agent treatments.
| Cancer Type | Combination Therapy | Cell Line(s) | Key Efficacy Metric | Monotherapy Effect | Combination Therapy Effect | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | This compound + PKM2-IN-1 | A549 | Cell Viability (IC50) | This compound: 16.44 µM | Synergistic reduction in cell viability (Combination Index < 1) | [1] |
| A549 | G2/M Phase Arrest | Modest increase | Significant increase in G2/M population | [2] | ||
| A549 | Apoptosis | Moderate induction | Significant increase in apoptotic cells | [2] | ||
| Hepatocellular Carcinoma (HCC) | This compound + Sorafenib | MHCC97L (Sorafenib-resistant) | Apoptosis | Minimal induction | Synergistic induction of apoptosis | [3] |
| Multiple Myeloma | This compound + Bortezomib | Various MM cell lines | Cell Viability | Dose-dependent decrease | Significant potentiation of Bortezomib's cytotoxic effect | [4] |
| Glioblastoma | This compound + Temozolomide | T98G, U118 | Cell Growth | Growth suppression | Synergistic suppression of cell growth | |
| T98G, U118 | Apoptosis | Induction of apoptosis | Significantly enhanced apoptosis | |||
| NSCLC (Erlotinib-resistant) | This compound + Erlotinib | PC9ER4, HCC827ER9 | Cell Growth Inhibition | Limited effect | Re-sensitization to Erlotinib, leading to significant growth inhibition |
| Cancer Type | Combination Therapy | In Vivo Model | Key Efficacy Metric | Monotherapy Effect | Combination Therapy Effect | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | This compound + PKM2-IN-1 | A549 Xenograft | Tumor Growth | Inhibition of tumor growth | Significantly greater inhibition of tumor volume compared to single agents | |
| Hepatocellular Carcinoma (HCC) | This compound + Sorafenib | HCC Xenograft | Tumor Growth | Inhibition of tumor growth | Effectively abolished tumor growth | |
| Multiple Myeloma | This compound + Bortezomib | 5T33MM Mouse Model | Therapeutic Advantage | - | Exhibited a therapeutic advantage in vivo | |
| Glioblastoma | This compound + Temozolomide | U118 & Patient-derived Xenografts | Tumor Growth | Inhibition of tumor growth | More significant inhibition of tumor growth | |
| Colorectal Cancer | This compound + Radiation | HCT116 Xenografts | Median Survival | 31 days | 43 days (additive effect with radiation) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, T98G, U118) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, the combination drug (e.g., PKM2-IN-1, Temozolomide), or the combination of both. Control wells receive vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined using appropriate software. The Chou-Talalay method can be used to determine the combination index (CI), where CI < 1 indicates synergy.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with this compound, the combination drug, or the combination of both for a specified time.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected by centrifugation.
-
Washing: The cell pellet is washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified using flow cytometry software.
In Vivo Xenograft Tumor Model
-
Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6 A549 cells) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of this compound and the other drug. Drugs are administered via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width^2) / 2.
-
Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the synergistic mechanisms of this compound.
Caption: Mechanism of action of this compound.
Caption: Synergistic mechanism of this compound and PKM2-IN-1 in NSCLC.
Caption: General experimental workflow for evaluating this compound synergy.
References
- 1. Frontiers | Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC [frontiersin.org]
- 2. Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting phosphoglycerate dehydrogenase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of NCT-503's Anti-Tumor Activity: A Comparative Guide
This guide provides an objective comparison of the in vivo anti-tumor activity of NCT-503 with other alternative compounds, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the serine synthesis pathway in cancer.
This compound is a small molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2][3] This pathway is often upregulated in cancer cells to support their high proliferation rates by providing precursors for nucleotide, amino acid, and lipid biosynthesis.[3][4] By inhibiting PHGDH, this compound disrupts these processes, leading to cell cycle arrest and tumor growth inhibition.
Comparative Efficacy of PHGDH Inhibitors
The following table summarizes the in vivo efficacy of this compound in various cancer models and compares it with other PHGDH inhibitors where data is available.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings |
| This compound | PHGDH-dependent breast cancer xenograft (MDA-MB-468) | 40 mg/kg, daily, IP | Significant reduction in tumor growth and weight. | Selectively inhibited the growth of PHGDH-dependent tumors with no significant effect on PHGDH-independent xenografts (MDA-MB-231). Increased necrosis was observed in MDA-MB-468 tumors. |
| This compound | Non-small cell lung cancer xenograft (A549) | Not specified | Significant inhibition of tumor growth when combined with PKM2-IN-1. | The combination of this compound and a PKM2 inhibitor showed synergistic anti-cancer effects. |
| This compound | Colon cancer xenograft (HCT-116) | 40 mg/kg, every three days, IP | Slower tumor growth compared to control. | Showed anti-tumor activity, although less potent than Withangulatin A in this specific study. |
| This compound | Renal cell carcinoma xenograft (HIF2α-KO-SU-R-786-o) | 40 mg/kg, daily, IP | Significant suppression of tumor growth. | Reduced cell proliferation in vivo as indicated by Ki67 staining. |
| Withangulatin A (WA) | Colon cancer xenograft (HCT-116) | 10 and 20 mg/kg, every three days, IP | Dose-dependent reduction in tumor volume and weight. | A natural product identified as a novel covalent inhibitor of PHGDH. |
| CBR-5884 | Multiple Myeloma | Not tested in vivo in the cited study due to instability in mouse plasma. | Showed in vitro potency, but this compound was noted to have a better therapeutic window. | An allosteric inhibitor of PHGDH. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo validation.
Caption: Mechanism of this compound in inhibiting tumor growth.
Caption: Workflow for a typical in vivo xenograft study.
Detailed Experimental Protocols
Below are the methodologies for the key in vivo experiments cited in this guide.
Breast Cancer Xenograft Model
-
Cell Lines: PHGDH-dependent MDA-MB-468 and PHGDH-independent MDA-MB-231 human breast cancer cell lines.
-
Animals: Non-obese diabetic/severe combined immunodeficient (NOD.SCID) mice.
-
Tumor Implantation: Orthotopic implantation of cancer cells into the mammary fat pad.
-
Treatment: Once tumors were established, mice were treated with either vehicle control or this compound.
-
Drug Formulation and Administration: this compound was administered daily via intraperitoneal (IP) injection at a dose of 40 mg/kg. The vehicle composition was 5% ethanol, 35% PEG 300, and 60% of an aqueous 30% hydroxypropyl-β-cyclodextrin solution.
-
Monitoring: Tumor volume and mouse body weight were measured regularly throughout the 24-day treatment period.
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and analyzed for necrosis.
Colon Cancer Xenograft Model
-
Cell Line: HCT-116 human colon cancer cells.
-
Animals: Nude mice.
-
Tumor Implantation: Subcutaneous injection of HCT-116 cells.
-
Treatment: Once tumors reached a certain volume, mice were treated with vehicle, this compound, or Withangulatin A.
-
Drug Formulation and Administration: this compound was administered intraperitoneally every three days at a dose of 40 mg/kg.
-
Monitoring: Tumor volume and body weight were recorded.
-
Endpoint Analysis: After four weeks, mice were euthanized, and tumors were collected for analysis.
Off-Target Effects and Further Considerations
While this compound has demonstrated on-target activity by inhibiting PHGDH, some studies suggest potential off-target effects. For instance, in neuroblastoma cell lines, this compound was found to reduce the synthesis of glucose-derived citrate (B86180) independently of PHGDH expression levels, suggesting a rerouting of glucose-derived carbons into the TCA cycle through an alternative mechanism. Researchers should consider these potential off-target effects when interpreting experimental results.
Comparison with MALT1 Inhibitors
For a broader perspective, it is useful to compare PHGDH inhibitors with compounds targeting different pathways. Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) inhibitors, such as MI-2 and ABBV-MALT1, have shown efficacy in preclinical models of B-cell lymphomas by suppressing NF-κB signaling.
| Class | Target | Mechanism | In Vivo Efficacy |
| PHGDH Inhibitors (e.g., this compound) | PHGDH | Inhibition of serine synthesis | Effective in solid tumors with high PHGDH expression. |
| MALT1 Inhibitors (e.g., MI-2, ABBV-MALT1) | MALT1 Protease | Suppression of NF-κB signaling | Effective in B-cell lymphomas. |
This comparison highlights the importance of selecting targeted therapies based on the specific molecular characteristics of the cancer being studied. While this compound is a promising agent for tumors dependent on the serine synthesis pathway, MALT1 inhibitors represent a valuable alternative for malignancies driven by aberrant NF-κB signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificarchives.com [scientificarchives.com]
Correlating In Vitro IC50 with In Vivo Efficacy: A Comparative Guide on the PHGDH Inhibitor NCT-503
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphoglycerate dehydrogenase (PHGDH) inhibitor, NCT-503, and an alternative, CBR-5884. It delves into their in vitro potency and correlates it with reported in vivo efficacy, supported by detailed experimental methodologies and visual workflows. This document aims to assist researchers in evaluating this compound for preclinical studies.
Mechanism of Action: Targeting the Serine Biosynthesis Pathway
This compound is a potent and selective inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH).[1] PHGDH is the rate-limiting enzyme in the de novo serine synthesis pathway, which is upregulated in certain cancers to meet the high demand for serine required for proliferation.[2] By inhibiting PHGDH, this compound blocks the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, thereby depleting cancer cells of a crucial amino acid and leading to cell cycle arrest.[3] this compound acts as a non-competitive inhibitor with respect to both 3-phosphoglycerate and NAD+.[4]
Figure 1. Simplified Serine Synthesis Pathway and this compound's point of inhibition.
Performance Data: this compound vs. Alternative
The following table summarizes the quantitative in vitro and in vivo performance of this compound and a comparable PHGDH inhibitor, CBR-5884. This compound demonstrates significantly higher potency in vitro, which translates to proven efficacy in various in vivo models.
| Parameter | This compound | CBR-5884 |
| Target | Phosphoglycerate Dehydrogenase (PHGDH) | Phosphoglycerate Dehydrogenase (PHGDH) |
| In Vitro IC50 | 2.5 µM[3] | 33 µM |
| Cell-based EC50 | 8–16 µM in PHGDH-dependent cell lines | ~54 µM in EOC cell lines |
| In Vivo Model | Orthotopic xenografts (Breast Cancer, Glioblastoma, Renal Cell Carcinoma) | Xenografts (Epithelial Ovarian Cancer) |
| In Vivo Efficacy | 40 mg/kg (i.p., daily) reduces growth and weight of PHGDH-dependent MDA-MB-468 xenografts. | Showed antitumor effect in vivo, but noted to be unstable in mouse plasma, limiting its application. |
| Pharmacokinetics | Good exposure (AUClast=14,700 hr*ng/mL), half-life (2.5 hr), Cmax (~20 µM in plasma). | Noted instability in mouse plasma. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are representative protocols for determining the in vitro IC50 and assessing in vivo efficacy for PHGDH inhibitors like this compound.
In Vitro IC50 Determination: Cell Viability Assay
The half-maximal inhibitory concentration (IC50) is determined using a cell-based viability assay, such as the MTT assay. This method measures the metabolic activity of cells, which is proportional to the number of viable cells.
Figure 2. General workflow for determining the in vitro IC50 of this compound.
Protocol Steps:
-
Cell Culture: Culture PHGDH-dependent cells (e.g., MDA-MB-468) and PHGDH-independent cells (e.g., MDA-MB-231) as a control, in appropriate media.
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include wells with vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator.
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
In Vivo Efficacy Assessment: Tumor Xenograft Model
The in vivo efficacy of this compound is typically evaluated in immunocompromised mice bearing human tumor xenografts. This model allows for the assessment of the compound's antitumor activity in a living system.
Figure 3. Workflow for an in vivo tumor xenograft study of this compound.
Protocol Steps:
-
Animal Model: Use immunocompromised mice (e.g., NOD.SCID or NSG mice) to prevent rejection of human cells.
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of PHGDH-dependent human cancer cells (e.g., MDA-MB-468) into the mice. A PHGDH-independent cell line (e.g., MDA-MB-231) can be used in a separate cohort as a negative control.
-
Tumor Establishment: Monitor the mice until tumors reach a predetermined volume (e.g., 100-200 mm³).
-
Treatment Administration: Randomize mice into treatment and control groups. Administer this compound (e.g., 40 mg/kg) or a vehicle solution intraperitoneally (i.p.) daily.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight and overall health of the mice.
-
Study Endpoint: At the end of the study, euthanize the mice, and excise the tumors. Measure the final tumor weight and perform further analyses such as histology to assess necrosis.
Correlation and Conclusion
This compound exhibits a potent in vitro IC50 of 2.5 µM against its target, PHGDH. This potency is significantly higher than that of CBR-5884 (IC50 of 33 µM). The in vitro activity of this compound correlates well with its in vivo efficacy. In PHGDH-dependent cancer cell lines, this compound shows cytotoxic effects at concentrations (EC50 of 8–16 µM) that are achievable in vivo, as evidenced by its pharmacokinetic profile showing a Cmax of approximately 20 µM in plasma after a 40 mg/kg dose.
The selective growth inhibition of PHGDH-dependent tumors (MDA-MB-468) in xenograft models, with no effect on PHGDH-independent tumors (MDA-MB-231), confirms that the in vivo antitumor activity is mechanism-based. Furthermore, its favorable ADME properties and stability in plasma make it a more robust tool for in vivo studies compared to alternatives like CBR-5884.
References
- 1. PHGDH Inhibitor CBR-5884 Inhibits Epithelial Ovarian Cancer Progression via ROS/Wnt/ β-Catenin Pathway and Plays a Synergistic Role with PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CBR-5884 | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of NCT-503: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of NCT-503, a phosphoglycerate dehydrogenase (PHGDH) inhibitor. In the absence of specific disposal protocols for this compound, these guidelines are based on established best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are familiar with its properties and have access to the appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound, particularly in its powdered form or when preparing solutions, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Quantitative Data for this compound
A summary of the key quantitative data for this compound is presented below for easy reference. This information is critical for understanding the compound's characteristics and for making informed decisions on its handling and disposal.
| Property | Value |
| Molecular Formula | C₂₀H₂₃F₃N₄S |
| Molecular Weight | 408.48 g/mol |
| IC₅₀ for PHGDH | 2.5 µM |
| EC₅₀ in PHGDH-dependent cell lines | 8–16 µM |
| Solubility in DMSO | ≥ 40.9 mg/mL |
Step-by-Step Disposal Procedures for this compound
The following procedures are designed to guide the user through the safe disposal of this compound in various forms.
1. Disposal of Unused or Expired Solid this compound:
-
Do not dispose of solid this compound in the regular trash.
-
The compound should be treated as chemical waste.
-
Place the original container with the unused or expired this compound into a larger, sealable, and clearly labeled waste container.
-
The label should include "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health & Safety (EHS) department.
-
Store the waste container in a designated, secure area for chemical waste pickup.
2. Disposal of this compound Solutions (e.g., in DMSO):
-
Do not dispose of this compound solutions down the drain.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound and should be disposed of as a hazardous waste.[3][4]
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[5]
-
The container must be clearly labeled as "Hazardous Waste" and specify all contents, including "this compound" and "Dimethyl Sulfoxide."
-
Store the liquid waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.
3. Decontamination and Disposal of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple rinse the container with a suitable solvent in which this compound is soluble (e.g., DMSO or ethanol).
-
Collect the rinsate as hazardous liquid waste and add it to your designated this compound waste container.
-
After triple rinsing, deface or remove the original label from the container.
-
The cleaned and defaced container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
4. Disposal of Contaminated Labware:
-
Disposable labware (e.g., pipette tips, microfuge tubes) contaminated with this compound should be collected in a designated, sealed waste bag or container.
-
Label the container as "Hazardous Waste" and specify the contaminant as "this compound."
-
Store this solid waste in the designated hazardous waste accumulation area for pickup.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the recommended procedures are derived from standard laboratory chemical waste management protocols. The key principle is the segregation and proper labeling of all waste streams containing this compound for collection by a certified hazardous waste disposal service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Navigating the Safe Handling of NCT-503: A Comprehensive Guide for Researchers
For researchers and drug development professionals, ensuring laboratory safety and proper handling of investigational compounds is paramount. This guide provides essential safety and logistical information for the phosphoglycerate dehydrogenase (PHGDH) inhibitor, NCT-503, with a focus on operational procedures and disposal plans to foster a secure and efficient research environment.
Immediate Safety Protocols and Personal Protective Equipment (PPE)
When handling this compound, adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety. These recommendations are derived from safety data sheets (SDS) provided by suppliers.
| Personal Protective Equipment (PPE) for this compound | Specification | Source |
| Eye Protection | Safety glasses with side-shields or goggles. | MedchemExpress SDS[1] |
| Hand Protection | Appropriate chemical-resistant gloves. | MedchemExpress SDS |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and long pants. | MedchemExpress SDS |
| Respiratory Protection | A NIOSH-approved respirator is recommended if ventilation is inadequate or for handling large quantities. | MedchemExpress SDS |
Operational Handling and Storage
Proper operational procedures are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.
-
Hygiene: Wash hands thoroughly after handling the compound.
Storage: this compound is a solid powder and should be stored under specific conditions to ensure its stability.
| Storage Conditions for this compound | Temperature | Duration | Source |
| Powder | -20°C | 3 years | MedchemExpress |
| 4°C | 2 years | MedchemExpress | |
| In Solvent | -80°C | 2 years | MedchemExpress |
| -20°C | 1 year | MedchemExpress |
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable local, state, and federal regulations.
General Disposal Guidelines:
-
Waste Characterization: Dispose of this compound as a chemical waste.
-
Containers: Use properly labeled, sealed containers for waste disposal.
-
Consultation: Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Experimental Protocols and Data
This compound is an inhibitor of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway.
Solubility
| Solvent | Solubility | Source |
| DMSO | 50 mg/mL (122.41 mM) | MedchemExpress |
| Ethanol | 13.33 mg/mL (32.64 mM) | MedchemExpress |
Note: The MedchemExpress SDS suggests using ultrasonic treatment to aid in dissolution in DMSO and notes that hygroscopic DMSO can impact solubility.
In Vitro Cell-Based Assay Protocol
A general protocol for assessing the effect of this compound on cell viability involves:
-
Cell Seeding: Plate cells in 96-well plates and allow them to attach.
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., four days).
-
Viability Assessment: Measure cell viability using a suitable assay, such as Cell Titer-Glo.
Signaling Pathway and Mechanism of Action
This compound inhibits the enzymatic activity of PHGDH, which catalyzes the first and rate-limiting step in the de novo serine synthesis pathway. This pathway is crucial for the proliferation of certain cancer cells. By blocking PHGDH, this compound depletes the intracellular pool of serine, leading to reduced nucleotide and glutathione (B108866) synthesis, and ultimately inhibiting cancer cell growth.
Caption: Mechanism of action of this compound as a PHGDH inhibitor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
